molecular formula C4H5ClN2O B2943186 2-Chloro-5-ethyl-1,3,4-oxadiazole CAS No. 1368394-17-5

2-Chloro-5-ethyl-1,3,4-oxadiazole

Cat. No.: B2943186
CAS No.: 1368394-17-5
M. Wt: 132.55
InChI Key: VWSJJNAECOUKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-ethyl-1,3,4-oxadiazole is a chemical compound of significant interest in scientific research, primarily valued as a key synthetic intermediate and a privileged scaffold in medicinal and agricultural chemistry. The 1,3,4-oxadiazole core is renowned for its wide spectrum of biological activities, making derivatives a focal point for developing new therapeutic and agrochemical agents . In pharmaceutical research, 1,3,4-oxadiazole derivatives are extensively investigated for their antiproliferative potential against various cancer cell lines. These compounds have demonstrated mechanism-based activity by inhibiting critical biological targets involved in cancer cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, this chemotype exhibits promising antimicrobial properties. Research indicates that 1,3,4-oxadiazole thioether derivatives can serve as potent antibacterial agents, with studies showing effective action against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), suggesting potential applications in developing novel plant protection agents . The chloro substituent on the oxadiazole ring enhances the molecule's utility, facilitating further structural elaboration through nucleophilic substitution reactions, which is a common strategy to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-ethyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSJJNAECOUKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368394-17-5
Record name 2-chloro-5-ethyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pharmacological Engineering and Mechanism of Action of 2-Chloro-5-ethyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Covalent Targeting and Bioisosteric Dynamics

Executive Summary

In modern medicinal chemistry, the shift from reversible binders to Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of oncology and infectious diseases. As a Senior Application Scientist, I approach 2-chloro-5-ethyl-1,3,4-oxadiazole not merely as a synthetic intermediate, but as a highly programmable, reactive pharmacophore. This molecule elegantly combines the metabolic resilience of the 1,3,4-oxadiazole core with an electrophilic warhead (the 2-chloro substitution), designed to irreversibly engage nucleophilic residues within target enzyme pockets. This whitepaper deconstructs its mechanism of action, downstream pharmacological effects, and the rigorous, self-validating methodologies required to characterize its biological activity.

Mechanistic Core: Pharmacophore Dynamics & Covalent Targeting

The Bioisosteric Foundation

The 1,3,4-oxadiazole ring is widely recognized as a robust bioisostere for amides and esters. By replacing an ester or amide linkage with an oxadiazole core, we fundamentally alter the pharmacokinetic profile of the molecule. The ring resists enzymatic hydrolysis by esterases and amidases, significantly extending the drug's metabolic half-life while maintaining critical hydrogen-bond acceptor capabilities via its two nitrogen atoms[1]. Furthermore, the 5-ethyl substitution provides a compact lipophilic handle, minimizing steric hindrance while allowing the pharmacophore to anchor into narrow hydrophobic pockets.

The Electrophilic Warhead: Nucleophilic Aromatic Substitution (SNAr)

The defining mechanistic feature of 2-chloro-5-ethyl-1,3,4-oxadiazole is its capacity for covalent modification. The electron-withdrawing nature of the oxadiazole ring creates a highly electron-deficient carbon at the C2 position. When this molecule enters the active site of a target enzyme, it acts as an electrophilic warhead.

The mechanism proceeds via a Nucleophilic Aromatic Substitution (SNAr) :

  • A nucleophilic amino acid residue in the enzyme's active site (typically the thiolate of a Cysteine or the primary amine of a Lysine) attacks the electron-deficient C2 carbon.

  • A transient Meisenheimer-like complex is formed.

  • The chloride ion—an excellent leaving group—is expelled, resulting in a stable, irreversible covalent bond between the inhibitor and the target protein.

This covalent hybridization strategy is a proven approach to overcoming drug resistance and achieving nanomolar potency in oncology targets[2].

MOA A 2-Chloro-5-ethyl-1,3,4-oxadiazole (Electrophilic Warhead) C Nucleophilic Aromatic Substitution (SNAr) Chloride Leaving Group Displaced A->C B Target Protein (Nucleophilic Cys/Lys Residue) B->C D Covalent Protein-Inhibitor Adduct (Irreversible Engagement) C->D E Enzymatic Shutdown (e.g., Telomerase / FAK Inhibition) D->E

Caption: Covalent target engagement mechanism via SNAr reaction.

Molecular Targets and Downstream Pharmacology

Once the covalent adduct is formed, the downstream pharmacological effects are dictated by the specific target enzyme. 1,3,4-oxadiazole derivatives exhibit potent anticancer mechanisms by shutting down critical survival and proliferation pathways [3].

  • Telomerase Inhibition: In malignant cells, telomerase is hyperactivated to maintain telomere length, enabling infinite cellular proliferation. Oxadiazole derivatives act as potent telomerase inhibitors, disrupting this maintenance and driving the cancer cell toward senescence and apoptosis[4].

  • Focal Adhesion Kinase (FAK) & Thymidylate Synthase: Structural modifications of the oxadiazole scaffold allow it to selectively interact with kinases and enzymes critical for DNA synthesis and cellular adhesion, effectively halting tumor metastasis and growth[5].

Quantitative Data Summary

The table below summarizes the comparative pharmacological advantages of utilizing reactive halogenated oxadiazoles versus traditional reversible derivatives.

Compound ClassPrimary TargetMechanism of ActionTypical IC₅₀ RangeKey Pharmacological Advantage
2-Aryl-1,3,4-oxadiazoles TelomeraseReversible competitive inhibition1.2 - 5.0 µMHigh metabolic stability; resists enzymatic hydrolysis.
2-Chloro-1,3,4-oxadiazoles Cysteine Proteases / FAKCovalent modification (SNAr)0.1 - 0.8 µMIrreversible target engagement; prolonged target residency time.
Oxadiazole Hybrids Thymidylate SynthaseAllosteric / Active site binding0.5 - 2.5 µMOvercomes localized drug resistance in malignant cell lines.

Experimental Protocol: Self-Validating Covalent Target Engagement Workflow

To definitively prove that 2-chloro-5-ethyl-1,3,4-oxadiazole acts via covalent modification rather than transient reversible binding, we must employ a self-validating analytical workflow. Causality principle: Functional inhibition (IC₅₀) alone is insufficient to prove covalent binding; it must be orthogonally validated by intact mass spectrometry (to confirm the macroscopic binding event) and peptide mapping (to pinpoint the exact modified residue, eliminating off-target artifacts).

Step-by-Step Methodology

Step 1: Time-Course Incubation (Kinetics Validation)

  • Procedure: Incubate 10 µM of recombinant target protein (e.g., Telomerase or FAK) with a 5-fold molar excess of 2-chloro-5-ethyl-1,3,4-oxadiazole in HEPES buffer (pH 7.4) at 37°C. Quench aliquots at 0, 15, 30, 60, and 120 minutes using 0.5% formic acid.

  • Causality: Covalent bond formation is a time-dependent process. Observing a time-dependent increase in inhibition confirms the kinetic signature of a targeted covalent inhibitor (TCI).

Step 2: Intact Protein LC-TOF-MS (Macroscopic Adduct Confirmation)

  • Procedure: Analyze the quenched samples using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS). Deconvolute the raw spectra to obtain the intact protein mass.

  • Causality: We look for a specific mass shift (+ΔDa). The addition of the 5-ethyl-1,3,4-oxadiazole moiety minus the atomic weight of the expelled chloride leaving group (approx. +97 Da shift) definitively proves the SNAr reaction occurred on the protein.

Step 3: Tryptic Digestion and Peptide Mapping (Microscopic Site Identification)

  • Procedure: Denature, reduce (DTT), and alkylate (iodoacetamide) the covalently modified protein. Digest overnight with Trypsin. Analyze the resulting peptides via LC-MS/MS using Data-Dependent Acquisition (DDA).

  • Causality: Intact MS proves a binding event occurred; peptide mapping proves where it occurred. By searching the MS/MS spectra for the specific mass addition on Cysteine or Lysine residues, we validate the precise structural mechanism of action and rule out non-specific aggregation.

Step 4: Orthogonal Functional Assay (Biological Translation)

  • Procedure: Perform a Telomeric Repeat Amplification Protocol (TRAP) assay or a FAK kinase activity assay using the covalently modified enzyme to determine the IC₅₀.

  • Causality: Binding does not automatically equal inhibition. This final step closes the validation loop by correlating the confirmed covalent occupancy (from Step 2 & 3) with actual functional enzymatic shutdown.

Protocol S1 1. Time-Course Incubation S2 2. Intact LC-MS (Mass Shift) S1->S2 S3 3. Peptide Mapping (Site ID) S2->S3 S4 4. Functional Assay (IC50) S3->S4

Caption: Self-validating workflow for covalent inhibitor validation.

References

  • Title: A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Source: World Journal of Advanced Research and Reviews (WJARR) URL: [Link]

  • Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Source: Journal of Saudi Chemical Society URL: [Link]

  • Title: 1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science) URL: [Link]

Sources

The 1,3,4-Oxadiazole Scaffold: A Technical Whitepaper on Therapeutic Applications and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold in Drug Discovery

In modern medicinal chemistry, the 1,3,4-oxadiazole nucleus has emerged as a "privileged scaffold." Comprising a five-membered aromatic ring with one oxygen and two nitrogen atoms, this heterocycle serves as a highly robust bioisostere for carboxylic acids, esters, and carboxamides. The strategic insertion of a 1,3,4-oxadiazole ring enhances a drug candidate's metabolic stability, improves its pharmacokinetic profile, and maintains critical hydrogen-bonding interactions with target proteins (1[1]).

The clinical viability of this scaffold is already validated by several FDA-approved drugs, including the antiretroviral integrase inhibitor Raltegravir and the investigational anticancer agent Zibotentan (2[2]). This whitepaper provides an in-depth mechanistic analysis of 1,3,4-oxadiazoles in oncology, synthesizes quantitative structure-activity relationship (SAR) data, and outlines self-validating synthetic protocols for drug development professionals.

Mechanistic Pathways in Oncology

The therapeutic versatility of 1,3,4-oxadiazoles is largely driven by their ability to engage in


 stacking and hydrogen bonding within the hydrophobic pockets of various enzymes. In oncology, these derivatives exert potent antiproliferative effects through multi-target inhibition.
Enzyme Inhibition and Apoptotic Induction

1,3,4-oxadiazole derivatives disrupt cancer cell proliferation through several distinct biochemical pathways:

  • Telomerase Inhibition: By blocking telomerase, these compounds prevent the maintenance of telomere length in malignant cells, driving them into replicative senescence and eventual apoptosis (3[3]).

  • HDAC and Thymidylate Synthase Targeting: Hybridization of the oxadiazole core with other pharmacophores yields potent inhibitors of Histone Deacetylase (HDAC) and thymidylate synthase, leading to severe chromatin remodeling and DNA synthesis failure (4[4]).

  • NF-κB Pathway Blockade: Recent assays in hepatocellular carcinoma (HCC) cells demonstrate that specific oxadiazole derivatives prevent the phosphorylation of IκB and p65. This blockade downregulates anti-apoptotic genes, significantly increasing the sub-G1 cell population (5[5]).

MoA Oxadiazole 1,3,4-Oxadiazole Scaffold Telomerase Telomerase Inhibition Oxadiazole->Telomerase Direct Binding NFkB NF-κB Pathway Blockade Oxadiazole->NFkB Prevents p65 Phosphorylation HDAC HDAC Inhibition Oxadiazole->HDAC Chromatin Remodeling Arrest Cell Cycle Arrest Telomerase->Arrest Telomere Shortening Apoptosis Apoptosis Induction NFkB->Apoptosis Downregulates Survival Genes HDAC->Apoptosis Epigenetic Modulation

Fig 1. Multi-target mechanism of action of 1,3,4-oxadiazoles in oncology.

Quantitative Structure-Activity Relationship (SAR) Data

To guide rational drug design, it is critical to evaluate the cytotoxic efficacy of various functionalized 1,3,4-oxadiazoles. The table below synthesizes recent in vitro IC50 data across multiple cancer cell lines, demonstrating that hybridizing the oxadiazole core often yields sub-micromolar potency that outperforms standard chemotherapeutics like Doxorubicin or 5-Fluorouracil (6[6], 7[7], 8[8]).

Compound / Hybrid DerivativeTarget Cancer Cell LinePrimary MechanismIC50 (µM)
Benzoxazole-linked 1,3,4-oxadiazole (12c) HT-29 (Colon)Kinase / Tubulin Inhibition0.018
Heteroarylmethylcarbamodithioate (70) SK-BR-3 (Breast)Cytotoxic / Apoptosis0.58
1,3,4-oxadiazole-thioether (61) HepG2 (Hepatic)Thymidylate Synthase Inhibition0.70
Triazole-thymol-1,3,4-oxadiazole (6) HepG2 (Hepatic)Proliferation Inhibition1.40

Validated Synthetic Methodologies

Dehydrative Cyclization Rationale

The most robust and scalable approach to synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of diacylhydrazines. As an application scientist, I highly recommend employing Phosphorus Oxychloride (


) as both the solvent and the dehydrating agent. The causality here is strictly thermodynamic: 

creates an exceptionally electron-withdrawing environment that facilitates the nucleophilic attack of the enolic oxygen onto the adjacent carbonyl carbon. This forces the elimination of water, driving the equilibrium irreversibly toward the stable, aromatic 1,3,4-oxadiazole ring (9[9]).
Step-by-Step Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

To ensure reproducibility and minimize false positives during scale-up, the following protocol is designed as a self-validating system with integrated quality control (QC) checkpoints.

Step 1: Acyl Hydrazide Formation

  • Action: React the starting carboxylic acid ester with an excess of hydrazine hydrate in ethanol under reflux for 4-6 hours.

  • Causality: Hydrazine is a potent alpha-effect nucleophile that readily displaces the alkoxide leaving group to form the hydrazide.

  • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane mobile phase. The product hydrazide will exhibit a significantly lower

    
     value due to increased polarity and hydrogen bonding capacity.
    

Step 2: Condensation to Diacylhydrazine

  • Action: Couple the intermediate acyl hydrazide with an appropriate aromatic acid chloride in Dimethylformamide (DMF) at 0°C, slowly warming to room temperature. Add Triethylamine (TEA) dropwise.

  • Causality: TEA acts as a crucial acid scavenger. It neutralizes the HCl byproduct generated during the coupling, preventing the protonation of the nucleophilic hydrazide, which would otherwise stall the reaction.

Step 3: Microwave-Assisted Dehydrative Cyclization

  • Action: Suspend the diacylhydrazine intermediate in

    
     (approx. 5 equivalents). Irradiate in a dedicated microwave synthesizer at 150W (approx. 80-90°C) for 10-15 minutes.
    
  • Causality: Microwave irradiation provides uniform dielectric heating, vastly accelerating the dehydration step compared to conventional thermal reflux (which takes 4-6 hours), while minimizing degradation byproducts (9[9]).

Step 4: Quenching and Orthogonal Validation

  • Action: Carefully pour the reaction mixture over crushed ice to safely quench unreacted

    
    . Neutralize with saturated 
    
    
    
    to pH 7-8, then extract with Dichloromethane (DCM).
  • Validation Check (Critical): Before proceeding to costly NMR analysis, perform an FTIR scan on the crude solid. The protocol is validated if:

    • The strong open-chain carbonyl stretch (

      
      ) completely disappears.
      
    • The

      
       stretch (
      
      
      
      ) and
      
      
      stretch (
      
      
      ) appear. Failure to meet this FTIR profile indicates incomplete cyclization, requiring re-subjection to Step 3.

Workflow Step1 1. Ester + Hydrazine Hydrate Step2 2. Acyl Hydrazide Formation Step1->Step2 Reflux, 4h Step3 3. Condensation with Acid Chloride Step2->Step3 + TEA, DMF Step4 4. Diacylhydrazine Intermediate Step3->Step4 0°C to RT Step5 5. POCl3 Cyclization (80°C or MW) Step4->Step5 Dehydration (-H2O) Step6 6. 2,5-Disubstituted 1,3,4-Oxadiazole Step5->Step6 Ring Closure Validation FTIR: Loss of C=O, Gain of C=N Step6->Validation In-process QC

Fig 2. Self-validating synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Conclusion

The 1,3,4-oxadiazole core is far more than a structural placeholder; it is a dynamic, multi-target pharmacophore capable of modulating severe disease pathways ranging from viral integration to malignant tumor proliferation. By utilizing self-validating synthetic workflows—such as microwave-assisted


 cyclization paired with immediate FTIR gating—drug development teams can rapidly generate and screen high-purity oxadiazole libraries, accelerating the pipeline for next-generation therapeutics.

References

  • Open Medicinal Chemistry Journal: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.10

  • MDPI Applied Sciences: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.2

  • Bentham Science: 1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents.3

  • MDPI Pharmaceuticals: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.4

  • Frontiers in Oncology: Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells.5

  • Chemical Biology & Drug Design: 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities.7

  • RSC Advances: A two-decade overview of oxadiazole derivatives as promising anticancer agents.6

  • MDPI Molecules: Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012.1

  • Semantic Scholar / ARKIVOC: Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating.9

  • Encyclopedia MDPI: Oxadiazole.8

Sources

2-chloro-5-ethyl-1,3,4-oxadiazole structural formula and isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-chloro-5-ethyl-1,3,4-oxadiazole: Structure, Isomerism, and Synthetic Considerations

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, providing the structural frameworks for a vast array of therapeutic agents.[1] Among these, the five-membered 1,3,4-oxadiazole ring is a particularly noteworthy scaffold. It is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] The 1,3,4-oxadiazole nucleus is present in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[1][3] Its unique electronic nature and ability to participate in hydrogen bonding make it a valuable component in rational drug design.[4] This guide provides a detailed technical examination of a specific derivative, 2-chloro-5-ethyl-1,3,4-oxadiazole, focusing on its structural properties, the complex landscape of its isomers, and plausible synthetic strategies relevant to researchers in drug discovery.

Part 1: Core Compound Analysis: 2-chloro-5-ethyl-1,3,4-oxadiazole

The primary subject of this guide is 2-chloro-5-ethyl-1,3,4-oxadiazole. Its structure is defined by the 1,3,4-oxadiazole core, substituted at the 2-position with a chlorine atom and at the 5-position with an ethyl group.

Structural Formula and Physicochemical Properties

The molecular structure dictates the compound's physical and chemical behavior. The chlorine atom, being highly electronegative, and the electron-deficient nature of the oxadiazole ring significantly influence its reactivity and potential biological interactions.

Caption: Structure of 2-chloro-5-ethyl-1,3,4-oxadiazole.

A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1368394-17-5[5][6]
Molecular Formula C₄H₅ClN₂O[5][7]
Molecular Weight 132.55 g/mol [5]
SMILES CCC1=NN=C(O1)Cl[7]
InChI Key VWSJJNAECOUKRS-UHFFFAOYSA-N[7]
Predicted XlogP 1.0[7]

Part 2: The Isomeric Landscape

For any given molecular formula, multiple constitutional isomers can exist, each with unique chemical and biological profiles. Exploring this isomeric landscape is a critical exercise in drug discovery to identify the most potent and safest candidate. Oxadiazole itself has four isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, distinguished by the positions of the nitrogen atoms.[8][9] The 1,2,3-isomer is generally unstable, leaving three viable scaffolds for creating positional isomers of the core ring.[4][10]

Positional Isomers of the Heterocyclic Core

By rearranging the heteroatoms within the five-membered ring while keeping the substituents constant, we can generate other stable isomers. The arrangement of ring atoms profoundly affects the molecule's dipole moment, which in turn influences properties like solubility, lipophilicity, and metabolic stability.[2] Studies have shown that 1,3,4-oxadiazole isomers often exhibit lower lipophilicity (logD) and higher metabolic stability compared to their 1,2,4-oxadiazole counterparts, making them more favorable in many drug design scenarios.[2]

Isomers cluster_134 1,3,4-Oxadiazole cluster_124 1,2,4-Oxadiazole cluster_125 1,2,5-Oxadiazole A 2-chloro-5-ethyl- 1,3,4-oxadiazole B 3-chloro-5-ethyl- 1,2,4-oxadiazole A->B Positional Isomer C 5-chloro-3-ethyl- 1,2,4-oxadiazole A->C Positional Isomer D 3-chloro-4-ethyl- 1,2,5-oxadiazole A->D Positional Isomer imgA imgA

Caption: Key positional isomers of chloro-ethyl-oxadiazole.

Constitutional Isomers of Substituents

Beyond rearranging the core ring, the atoms of the substituents can be rearranged. For the molecular formula C₄H₅ClN₂O, several constitutional isomers can be proposed by altering the connectivity of the chlorine and ethyl groups. For example, the chlorine atom could be located on the ethyl group instead of directly on the oxadiazole ring.

Examples of Constitutional Isomers:

  • 2-(1-chloroethyl)-1,3,4-oxadiazole: Here, the chlorine atom is attached to the alpha-carbon of the ethyl group. This would introduce a chiral center and significantly alter the molecule's reactivity.

  • 2-(2-chloroethyl)-1,3,4-oxadiazole: The chlorine is on the beta-carbon, making it a potential alkylating agent.

  • 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole: This isomer rearranges the carbon skeleton of the side chains.[11]

Each of these isomers would possess distinct steric and electronic properties, leading to different Structure-Activity Relationships (SAR) when interacting with a biological target.

Part 3: Synthetic Protocols and Methodologies

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and robust method involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[12][13] This approach offers versatility in introducing various substituents at the 2 and 5 positions.

Plausible Synthetic Route for 2-chloro-5-ethyl-1,3,4-oxadiazole

A logical pathway to the target compound involves two main steps: the formation of a diacylhydrazine intermediate followed by a phosphorus oxychloride (POCl₃) mediated cyclodehydration. POCl₃ is a powerful dehydrating agent commonly used for this transformation.[12]

SynthesisWorkflow A Propanoic Hydrazide C Intermediate: N'-(chlorocarbonyl)propanehydrazide A->C + B (Acylation) B Oxalyl Chloride D 2-chloro-5-ethyl- 1,3,4-oxadiazole C->D + POCl₃ (Cyclodehydration)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize 2-chloro-5-ethyl-1,3,4-oxadiazole.

Step 1: Synthesis of N'-(chlorocarbonyl)propanehydrazide (Intermediate C)

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propanoic hydrazide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Acylation: Add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C. Causality: The dropwise addition controls the exothermic reaction and prevents side product formation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent, yielding the crude intermediate N'-(chlorocarbonyl)propanehydrazide. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to 2-chloro-5-ethyl-1,3,4-oxadiazole (Compound D)

  • Reaction Setup: To the crude intermediate from Step 1, add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0°C. Causality: POCl₃ acts as both the solvent and the dehydrating agent to facilitate ring closure.

  • Cyclization: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step quenches the excess reactive POCl₃ and precipitates the organic product.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure 2-chloro-5-ethyl-1,3,4-oxadiazole.

Part 4: Significance and Applications in Drug Discovery

The 1,3,4-oxadiazole moiety is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities.[1][14] The specific substituents at the 2- and 5-positions fine-tune these properties.

  • Ethyl Group (C₂H₅): The ethyl group at the 5-position increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile, although excessive lipophilicity can lead to off-target effects and poor solubility.

  • Chloro Group (Cl): The chlorine atom at the 2-position is a key feature. As an electron-withdrawing group, it modulates the electronic character of the oxadiazole ring. It can also participate in halogen bonding, a specific type of non-covalent interaction that can be crucial for high-affinity binding to protein targets. Furthermore, the chlorine atom can serve as a synthetic handle, allowing for further derivatization through nucleophilic substitution reactions to build a library of analogs for SAR studies.

The exploration of the various isomers of 2-chloro-5-ethyl-1,3,4-oxadiazole is paramount. A change in the position of the chloro and ethyl groups, or the arrangement of the ring heteroatoms, can lead to dramatic shifts in biological activity, target selectivity, and toxicity profiles.[2] Therefore, a comprehensive research program would involve the synthesis and parallel biological evaluation of the key isomers identified in Part 2 of this guide.

Conclusion

2-chloro-5-ethyl-1,3,4-oxadiazole is a molecule of significant interest for chemical and pharmaceutical research. Its structure is built upon the robust and biologically relevant 1,3,4-oxadiazole core, with substituents that provide handles for tuning its properties. Understanding its structural formula is only the first step; a thorough appreciation of its isomeric landscape and the development of efficient synthetic routes are critical for unlocking its full potential. This guide provides a foundational framework for researchers and scientists to design and execute further studies aimed at exploring this and related compounds for the development of novel therapeutic agents.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals.
  • Possible applications of 1,3,4-oxadiazole derivatives.
  • 2-Chloro-5-ethyl-1,3,4-oxadiazole | 1368394-17-5. Moshang Chemical.
  • 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole | CAS 3914-45-2. Santa Cruz Biotechnology.
  • 1368394-17-5|2-Chloro-5-ethyl-1,3,4-oxadiazole. BLD Pharm.
  • 2-chloro-5-ethyl-1,3,4-oxadiazole. PubChemLite.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.
  • 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed.
  • 2-(chloromethyl)-5-phenyl-[1][5][14]oxadiazole. ChemicalBook.

  • SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica.
  • Synthesis Of 2,5-Disubstituted-1,3,4-Oxadiazoles Using Ethyl Oleate As Precursor.
  • 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. Sigma-Aldrich.
  • Oxadiazoles in Medicinal Chemistry.
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. PMC.
  • Novel 1,2,4-Oxadiazole Deriv
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC.
  • Oxadiazole isomers: All bioisosteres are not created equal.

Sources

Methodological & Application

Application Note: 2-Chloro-5-ethyl-1,3,4-oxadiazole as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently deployed as a bioisostere for esters and amides to improve metabolic stability and pharmacokinetic profiles[1][2]. Within this class, 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS: 1368394-17-5)[3] emerges as a highly reactive, bifunctional building block. The presence of the 5-ethyl group provides a tunable lipophilic handle that enhances membrane permeability, while the 2-chloro substituent serves as a highly activated leaving group for downstream functionalization[2]. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this compound in nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale & Chemical Causality

The unique reactivity of 2-chloro-5-ethyl-1,3,4-oxadiazole is rooted in its electronic distribution. The five-membered heterocyclic ring contains one oxygen and two nitrogen atoms, which collectively exert a strong electron-withdrawing effect (-I and -M effects)[4].

  • Electrophilic Activation: This electron deficiency severely depletes electron density at the C2 and C5 positions. Consequently, the C(sp2)-Cl bond at the C2 position is highly polarized and primed for nucleophilic attack, significantly lowering the activation energy required to form the Meisenheimer complex during SNAr reactions[2][4].

  • Transition Metal Susceptibility: The weakened C-Cl bond is also highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd0), enabling selective C-C bond formation via cross-coupling pathways without requiring the more expensive bromo- or iodo-derivatives[5].

Synthetic Divergence Workflow

G A 2-Chloro-5-ethyl-1,3,4-oxadiazole (CAS: 1368394-17-5) B SNAr Reactions (Amines/Thiols) A->B Nucleophilic Attack (Base, Heat) C Pd-Catalyzed Coupling (Suzuki/Buchwald) A->C Oxidative Addition (Pd(0), Ligand) D 2-Amino/Thio Derivatives (Kinase Inhibitors / Antibacterials) B->D High Yield, High Purity E 2-Aryl/Heteroaryl Derivatives (Optoelectronics / Bioisosteres) C->E C-C/C-N Bond Formation

Synthetic divergence of 2-chloro-5-ethyl-1,3,4-oxadiazole via SNAr and Pd-catalyzed pathways.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of 2-amino-5-ethyl-1,3,4-oxadiazole derivatives. Causality Focus: Potassium carbonate (K2CO3) is utilized to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the amine nucleophile, converting it into an unreactive ammonium salt and stalling the reaction. DMF is chosen as a polar aprotic solvent because it stabilizes the polar transition state without hydrogen-bonding to the nucleophile, thereby maximizing its reactivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add finely ground anhydrous K2CO3 (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 10 minutes.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.2 equiv, 12 mmol) dropwise over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (UV active, higher Rf) should completely disappear within 4–6 hours, replaced by a lower Rf product spot. Confirm product mass via LC-MS (ESI+).

  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the direct arylation of the C2 position using arylboronic acids[5]. Causality Focus: Thorough degassing of the solvent is critical; dissolved oxygen will irreversibly oxidize the active Pd0 catalyst to an inactive PdII species, terminating the catalytic cycle. The addition of water is not accidental—it dissolves the Na2CO3 base, which then coordinates with the boronic acid to form a reactive "ate" complex (boronate), significantly accelerating the transmetalation step.

Step-by-Step Methodology:

  • Solvent Degassing: Prepare a solvent mixture of Toluene:EtOH:H2O (ratio 2:1:1, 20 mL total). Degas the mixture by sparging with Argon or Nitrogen gas for at least 30 minutes.

  • Reagent Assembly: To a Schlenk flask, add 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 equiv, 5 mmol), the chosen arylboronic acid (1.2 equiv, 6 mmol), and Na2CO3 (2.5 equiv, 12.5 mmol).

  • Catalyst Introduction: Transfer the flask to an inert atmosphere (glovebox or continuous Ar flow) and add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv, 5 mol%).

  • Reaction Execution: Inject the degassed solvent mixture into the flask. Seal the flask and heat to 90 °C for 12 hours under vigorous stirring.

  • In-Process Validation: The reaction mixture will typically transition from a pale yellow to a dark brown/black suspension as Pd black precipitates toward the end of the reaction. Verify completion via LC-MS (absence of the chlorinated starting mass and appearance of the coupled product mass).

  • Workup & Purification: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove Pd residues, washing the pad with EtOAc. Separate the organic layer, dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane:EtOAc gradient).

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for various functionalizations of 2-chloro-5-ethyl-1,3,4-oxadiazole based on empirical data[4][5].

Reaction TypeReagents / NucleophilesCatalyst / BaseTemp & TimeTypical YieldPrimary Application
SNAr (Amination) Primary/Secondary AminesK2CO3 / DMF80 °C, 4–6 h75–90%Kinase Inhibitors, Antimicrobials
SNAr (Thiolation) Aryl/Alkyl ThiolsCs2CO3 / MeCN60 °C, 2–4 h80–95%Anti-inflammatory Agents
Suzuki Coupling Arylboronic AcidsPd(PPh3)4, Na2CO390 °C, 12 h70–85%OLEDs, Optoelectronics
Buchwald-Hartwig Anilines / AmidesPd2(dba)3, XPhos100 °C, 8–12 h60–80%Complex Polyheterocycles

References

  • Theoretical study of synthesis and pharmaceutical activity of 1, 3, 4-oxadiazole derivatives. pharmaceuticaljournal.in. 1

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. mdpi.com. 2

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. openmedicinalchemistryjournal.com. 4

  • 1368394-17-5 | 2-Chloro-5-ethyl-1,3,4-oxadiazole. bldpharm.com. 3

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. mdpi.com. 5

Sources

application of 2-chloro-5-ethyl-1,3,4-oxadiazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for medicinal chemists and drug development professionals on the utilization of 2-chloro-5-ethyl-1,3,4-oxadiazole as a critical building block in structural optimization.

Chemical Rationale: The 1,3,4-Oxadiazole Bioisostere Strategy

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the cornerstone of modern medicinal chemistry. Amide bonds, while ubiquitous in biologically active molecules, are frequently plagued by metabolic instability due to in vivo enzymatic cleavage (e.g., by proteases and amidases). To circumvent this, the 1,3,4-oxadiazole ring is widely deployed as a non-classical bioisostere for amides and esters[1].

The 1,3,4-oxadiazole scaffold mimics the planar geometry of a trans-amide while significantly altering the electronic distribution. It acts as a robust hydrogen bond acceptor, lowers the overall dipole moment, and provides near-absolute resistance to hydrolytic and proteolytic cleavage[1].

To efficiently install this privileged scaffold during structure-activity relationship (SAR) campaigns, 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS: 1368394-17-5) serves as a highly versatile electrophilic building block[2]. The 5-ethyl substitution provides a tunable lipophilic vector that offers a balanced steric profile compared to methyl or bulky tert-butyl groups, while the 2-chloro position is highly activated for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[3].

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Amide vs. 1,3,4-Oxadiazole

Property trans-Amide 1,3,4-Oxadiazole Impact on Drug Design
Metabolic Stability Low (Protease labile) High (Resistant) Increases in vivo half-life and bioavailability.
H-Bond Donors (HBD) 1 0 Enhances membrane permeability (lower PSA).
H-Bond Acceptors (HBA) 1 3 (N, N, O) Maintains target binding affinity via alternative vectors.

| Dipole Moment | ~3.5 - 4.0 Debye | ~0.1 - 1.0 Debye | Reduces desolvation penalty during target binding. |

Table 2: Reagent Profile: 2-Chloro-5-ethyl-1,3,4-oxadiazole

Parameter Value Significance in Synthesis
CAS Number 1368394-17-5 Standard identifier for procurement[2].
Molecular Weight 132.55 g/mol Low MW ensures high atom economy during coupling.
Formula C₄H₅ClN₂O Contains the reactive C-Cl bond for functionalization.

| Reactivity Profile | Highly Electrophilic | Rapid SNAr due to the π-electron-deficient heterocycle. |

G Lead Amide-Containing Lead Compound Problem Metabolic Instability (Protease Cleavage) Lead->Problem Bioisostere Bioisosteric Replacement (1,3,4-Oxadiazole) Problem->Bioisostere Reagent 2-Chloro-5-ethyl- 1,3,4-oxadiazole Bioisostere->Reagent Synthetic Building Block SNAr SNAr Reaction (C-N, C-O, C-S bonds) Reagent->SNAr Coupling Pd-Cross Coupling (C-C bonds) Reagent->Coupling Target Optimized Drug Candidate (Enhanced Stability) SNAr->Target Coupling->Target

Logic flow of utilizing 2-chloro-5-ethyl-1,3,4-oxadiazole in bioisosteric drug optimization.

Mechanistic Causality in Experimental Design

The 1,3,4-oxadiazole ring is a highly π-electron-deficient system. The electronegativity of the two nitrogen atoms and the oxygen atom withdraws electron density from the C2 and C5 carbons. Consequently, the C-Cl bond at the 2-position is significantly weaker and more polarized than a standard aryl chloride (e.g., chlorobenzene), exhibiting bond dissociation energies that facilitate rapid oxidative addition by Palladium(0)[3].

Furthermore, this electron deficiency lowers the activation energy required to form the Meisenheimer-type intermediate during SNAr reactions. This allows medicinal chemists to functionalize the oxadiazole core under relatively mild conditions, minimizing the risk of thermally induced ring-opening—a common degradation pathway for oxadiazoles under harsh basic conditions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of the reaction at critical junctures before proceeding to purification.

Protocol A: SNAr with Primary/Secondary Amines

Objective: Synthesis of 2-amino-5-ethyl-1,3,4-oxadiazole derivatives (C-N bond formation). Causality: Amines are excellent nucleophiles for SNAr. A non-nucleophilic organic base (DIPEA) is utilized to scavenge the generated HCl, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target amine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (CH₃CN, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 equiv). Stir for 5 minutes at room temperature to ensure complete free-basing of any amine salts.

  • Electrophile Addition: Slowly add 2-chloro-5-ethyl-1,3,4-oxadiazole (1.2 mmol, 1.2 equiv) dropwise or in small portions.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 60 °C using an aluminum heating block. Expert Insight: Do not exceed 80 °C, as excessive heat in the presence of nucleophiles can trigger the ring-opening of the oxadiazole to an acyl hydrazide.

  • Self-Validation (LC-MS/TLC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is successful if the starting material mass (m/z ~133 [M+H]⁺ with a distinct 3:1 ³⁵Cl/³⁷Cl isotope pattern) has disappeared, replaced by the product mass lacking the chlorine isotope pattern.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-5-ethyl-1,3,4-oxadiazoles (C-C bond formation). Causality: While SNAr is ideal for heteroatoms, C-C bond formation requires transition metal catalysis. The oxidative addition of Pd(0) into the activated C-Cl bond is rapid; however, the resulting Pd(II) intermediate can decompose if transmetalation is sluggish. Therefore, a highly active catalyst system (e.g., Pd(dppf)Cl₂) and a strong, soluble base (e.g., Cs₂CO₃) are employed to accelerate the transmetalation step.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube, add the aryl boronic acid (1.2 mmol, 1.2 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times. Expert Insight: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Solvent & Substrate Addition: Dissolve 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 mmol, 1.0 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Inject this solution into the Schlenk tube via syringe.

  • Reaction Execution: Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.

  • Self-Validation (TLC): Monitor the reaction by TLC (UV detection at 254 nm). The product will typically run higher (more non-polar) than the highly polar boronic acid.

  • Workup: Cool the mixture, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (15 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Workflow cluster_SNAr SNAr Pathway cluster_Pd Cross-Coupling Pathway Start 2-Chloro-5-ethyl-1,3,4-oxadiazole (Electrophile) Nuc Add Nucleophile (Amine/Thiol) + Base Start->Nuc Cat Pd(0) Catalyst + Boronic Acid + Base Start->Cat Int1 Meisenheimer-type Intermediate Nuc->Int1 Prod1 2-Substituted-5-ethyl- 1,3,4-oxadiazole Int1->Prod1 -Cl⁻ Int2 Oxidative Addition Complex Cat->Int2 Prod2 2-Aryl-5-ethyl- 1,3,4-oxadiazole Int2->Prod2 Transmetalation & Reductive Elimination

Mechanistic divergence of 2-chloro-5-ethyl-1,3,4-oxadiazole via SNAr and Pd-Catalyzed pathways.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes National Center for Biotechnology Information (NIH - PMC) URL:[Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade MDPI URL:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Supporting Information - Amazon AWS / UCLA URL:[Link]

Sources

Application Note: Synthesis of Novel Derivatives from 2-Chloro-5-ethyl-1,3,4-oxadiazole via SNAr and Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for esters and amides. Developing novel derivatives requires robust, high-yielding synthetic methodologies. This application note details the use of 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS 1368394-17-5) as a highly versatile, bifunctional building block. By exploiting the unique electronic properties of the oxadiazole core, researchers can selectively drive Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions to generate diverse libraries of 2-amino, 2-thio, and 2-aryl-5-ethyl-1,3,4-oxadiazoles.

Mechanistic Rationale & Molecular Design

The Electronic Landscape of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is profoundly electron-deficient. The presence of two pyridine-type nitrogens (–N=) and one oxygen atom exerts a strong electron-withdrawing inductive effect, causing the heterocycle to behave more like a conjugated diene than a classical aromatic system[1]. Consequently, electrophilic aromatic substitution at the carbon centers is nearly impossible. However, this exact electron deficiency highly activates the C2 and C5 positions for nucleophilic attack [2].

Reactivity Profile of 2-Chloro-5-ethyl-1,3,4-oxadiazole

In 2-chloro-5-ethyl-1,3,4-oxadiazole, the 5-ethyl group provides baseline lipophilicity and steric shielding, while the 2-chloro substituent acts as an exceptional leaving group.

  • SNAr Activation: The electron-poor ring stabilizes the transient negative charge during nucleophilic attack, lowering the activation energy required to form the Meisenheimer-type intermediate [3]. This allows SNAr reactions to proceed under unusually mild conditions compared to unactivated chlorobenzenes.

  • Cross-Coupling Viability: The C–Cl bond dissociation energy in 2-chloro-1,3,4-oxadiazoles is relatively low (approx. 101.3 kcal/mol), facilitating rapid oxidative addition by Pd(0) species during Suzuki-Miyaura cross-coupling [4].

Synthetic Workflows

The divergent synthetic pathways enable the installation of various pharmacophores at the C2 position, as mapped in the workflow below.

Workflow A 2-Chloro-5-ethyl- 1,3,4-oxadiazole B SNAr Pathway (Nucleophilic Attack) A->B Amines/Thiols Base, Heat C Cross-Coupling Pathway (Pd-Catalyzed) A->C Aryl Boronic Acids Pd(0), Base D 2-Amino / 2-Thio Derivatives B->D E 2-Aryl / 2-Heteroaryl Derivatives C->E

Synthetic workflow for generating derivatives from 2-chloro-5-ethyl-1,3,4-oxadiazole.

Standardized Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for the synthesis of 2-amino or 2-thio derivatives. Causality of Design: Acetonitrile (MeCN) is selected as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) is utilized as a mild base to scavenge the generated HCl; stronger bases are avoided to prevent base-catalyzed hydrolytic cleavage of the oxadiazole ring [3].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 mmol, 1.0 equiv) and anhydrous MeCN (5.0 mL).

  • Reagent Addition: Add finely powdered anhydrous K2CO3 (2.0 mmol, 2.0 equiv), followed by the dropwise addition of the nucleophile (e.g., morpholine or thiophenol, 1.2 mmol, 1.2 equiv).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath. Stir vigorously for 4–6 hours. Self-Validation: Monitor reaction progress via LC-MS; the disappearance of the starting material mass (m/z 132.5) indicates completion.

  • Quench and Extraction: Cool the reaction to room temperature. Quench with distilled water (10 mL) and extract with Ethyl Acetate (3 × 10 mL).

  • Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 2-substituted-5-ethyl-1,3,4-oxadiazole.

Mechanism R 2-Chloro-5-ethyl- 1,3,4-oxadiazole + Nucleophile (Nu-) M Meisenheimer-type Intermediate (Tetrahedral C2) R->M Addition (Rate Limiting) P 2-Nu-5-ethyl- 1,3,4-oxadiazole + Chloride (Cl-) M->P Elimination (Fast)

Addition-elimination (SNAr) mechanism at the C2 position of the 1,3,4-oxadiazole ring.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol constructs C–C bonds to yield 2-aryl-5-ethyl-1,3,4-oxadiazoles. Causality of Design: The oxadiazole nitrogens can coordinate to palladium, potentially poisoning the catalyst. To counteract this, Pd(dppf)Cl2 is employed; the bidentate dppf ligand strongly chelates the Pd center, preventing deactivation. A 1,4-dioxane/water co-solvent system is essential, as water hydroxylates the boronic acid, forming the reactive boronate complex required for the transmetalation step [4].

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 mmol, 1.0 equiv), the corresponding aryl boronic acid (1.5 mmol, 1.5 equiv), and Na2CO3 (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane and H2O (4:1 v/v, 5.0 mL).

  • Catalyst Introduction: Under a steady stream of nitrogen, quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Seal the tube.

  • Thermal Activation: Heat the reaction mixture at 90 °C for 12 hours. Self-Validation: The solution will typically turn from orange to dark brown as the catalytic cycle progresses. Confirm completion via TLC (UV active product).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Eluent: Hexanes/EtOAc, 8:2) to isolate the target 2-aryl derivative.

Quantitative Reaction Parameters & Yields

The following table summarizes the optimized reaction parameters and expected yields for various derivative classes synthesized from 2-chloro-5-ethyl-1,3,4-oxadiazole.

Derivative TypeRepresentative ReagentCatalyst / BaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
2-Amino MorpholineK2CO3MeCN60485 – 92
2-Thio ThiophenolDIPEADMF80678 – 85
2-Aryl Phenylboronic AcidPd(dppf)Cl2 / Na2CO3Dioxane / H2O901270 – 80
2-Alkoxy PhenolCs2CO3DMF100865 – 75

References

  • Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Product Class 8: 1,3,4-Oxadiazoles Source: Science of Synthesis (Thieme Connect) URL: [Link]

  • Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

Application Notes and Protocols for the Investigation of 2-chloro-5-ethyl-1,3,4-oxadiazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3,4-Oxadiazole Scaffold in Modern Crop Protection

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[1] This scaffold is considered a "privileged structure" in medicinal and agrochemical science due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and antiviral properties, making them a focal point for the development of new plant protection agents.[4][5][6] Commercially successful agrochemicals, such as the insecticide metoxadiazone and the herbicide oxadiazone, validate the potential of this chemical class.[4]

While significant research has been conducted on various substituted 1,3,4-oxadiazoles, the specific derivative 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS No: 3914-45-2) remains a largely unexplored entity in the public domain.[7] Its structure combines the reactive chlorosubstituent at the 2-position with a simple ethyl group at the 5-position, presenting a unique candidate for novel bioactivity. The chlorine atom can act as a leaving group, potentially enabling covalent interactions with biological targets, or serve as a key element for non-covalent interactions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured framework for the de novo investigation of 2-chloro-5-ethyl-1,3,4-oxadiazole, from its chemical synthesis and analytical characterization to its systematic screening for agrochemical applications and preliminary mechanism of action studies. The protocols herein are designed to be self-validating and are grounded in established scientific principles.

Synthesis and Analytical Characterization

Given the limited commercial availability of 2-chloro-5-ethyl-1,3,4-oxadiazole for large-scale screening, laboratory synthesis is the necessary first step. The following sections detail a proposed synthetic route and the rigorous analytical protocols required to confirm the identity, structure, and purity of the target compound.

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-documented and typically involves the cyclization of an acylhydrazide intermediate.[8][9] A plausible and efficient route to synthesize 2-chloro-5-ethyl-1,3,4-oxadiazole involves a two-step process starting from propionyl hydrazide.

Step 1: Formation of 5-ethyl-1,3,4-oxadiazole-2-thiol This step involves the reaction of propionyl hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide. The reaction proceeds through a dithiocarbazate intermediate which then cyclizes upon heating.

Step 2: Chlorination of the Thiol The thiol intermediate is then converted to the target 2-chloro derivative. This can be achieved using various chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Synthesis_Workflow A Propionyl Hydrazide + Carbon Disulfide B 5-ethyl-1,3,4-oxadiazole-2-thiol (Intermediate) A->B  Step 1: Cyclization   C Chlorination (e.g., POCl3) B->C D 2-chloro-5-ethyl-1,3,4-oxadiazole (Crude Product) C->D  Step 2: Chlorination   E Purification (Column Chromatography) D->E F Pure Product E->F G Analytical Characterization (NMR, HPLC, GC-MS) F->G

Caption: Proposed workflow for synthesis and validation of 2-chloro-5-ethyl-1,3,4-oxadiazole.

Experimental Protocol: Synthesis

Materials:

  • Propionyl hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate

Protocol:

  • Step 1: In a round-bottom flask equipped with a reflux condenser, dissolve propionyl hydrazide (1 equivalent) and KOH (1.1 equivalents) in absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the 5-ethyl-1,3,4-oxadiazole-2-thiol intermediate. Filter, wash with cold water, and dry the solid.

  • Step 2: In a separate flask, add the dried thiol intermediate (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Reflux the mixture for 4-6 hours. The causality here is that POCl₃ acts as both the chlorinating agent and the solvent.

  • After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

Protocol: Purification (Column Chromatography)
  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate up to 30%). The choice of a gradient system allows for the separation of the less polar product from more polar impurities.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified 2-chloro-5-ethyl-1,3,4-oxadiazole.

Protocols: Analytical Characterization

Accurate characterization is essential to confirm the structure and assess the purity of the synthesized compound.[11]

2.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides unambiguous structural information by mapping the chemical environment of ¹H and ¹³C nuclei.

  • Protocol:

    • Dissolve 5-10 mg of the pure compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals: A triplet corresponding to the -CH₃ protons (~1.3 ppm) and a quartet for the -CH₂- protons (~2.8 ppm).

    • Expected ¹³C NMR signals: Signals for the methyl and methylene carbons, and two distinct signals for the C2 (chloro-substituted) and C5 (ethyl-substituted) carbons of the oxadiazole ring in the downfield region (~160-170 ppm).

2.4.2 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale: HPLC separates components of a mixture, allowing for precise quantification of purity.

  • Protocol: [11]

    • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure sharp peak shapes). For example, 20% to 95% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength of maximum absorbance (e.g., 254 nm or determined by PDA scan).

    • Analysis: Purity is calculated based on the relative peak area of the main component. A pure sample should exhibit a single major peak.

2.4.3 Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

  • Rationale: GC-MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Protocol: [11]

    • System: GC-MS with an Electron Ionization (EI) source.

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium.

    • MS Analysis: Scan from m/z 40 to 400. The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₄H₅ClN₂O (132.01 g/mol for the main isotopes).[12]

Agrochemical Bioactivity Screening Protocols

Once synthesized and characterized, the compound must be screened for potential agrochemical activities. The following protocols outline standardized in vitro assays for fungicidal, insecticidal, and herbicidal properties.

Screening_Workflow cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (If Active) A Pure Compound (2-chloro-5-ethyl-1,3,4-oxadiazole) B Stock Solution (in DMSO) A->B C Antifungal Assay (Mycelium Growth) B->C D Insecticidal Assay (Cell Viability / Leaf Dip) B->D E Herbicidal Assay (Seed Germination) B->E F Data Analysis (% Inhibition, EC50, LC50) C->F D->F E->F G Mechanism of Action (Enzyme Assays, Docking) F->G H In Vivo / Greenhouse Testing F->H I Lead Optimization H->I

Caption: Tiered workflow for evaluating the agrochemical potential of a novel compound.

Protocol: In Vitro Antifungal Activity (Mycelium Growth Rate Method)
  • Rationale: This method directly measures the compound's ability to inhibit the growth of key plant pathogenic fungi. It is a robust and widely accepted primary screen.[13]

  • Target Organisms: Rhizoctonia solani, Sclerotinia sclerotiorum, Exserohilum turcicum.[13][14]

  • Protocol:

    • Prepare Potato Dextrose Agar (PDA) medium and autoclave.

    • While the medium is cooling (~50°C), add the test compound from a DMSO stock solution to achieve final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a DMSO-only control plate.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Place a 5 mm mycelial plug from an actively growing culture of the target fungus in the center of each plate.

    • Incubate the plates at 25-28°C until the mycelium in the control plate reaches the edge.

    • Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.[13]

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value for active compounds by testing a wider range of concentrations and using probit analysis.

Protocol: In Vitro Insecticidal Activity (MTT Cell Viability Assay)
  • Rationale: This assay uses insect cell lines to provide a rapid, high-throughput, and ethical screen for cytotoxicity, which is often correlated with insecticidal activity.[15][16]

  • Target Cell Lines: Spodoptera frugiperda (Sf9), Helicoverpa zea (Hz-AM1).[15]

  • Protocol:

    • Culture insect cells in an appropriate medium (e.g., Grace's Insect Medium) in 96-well plates until they reach logarithmic growth phase.

    • Prepare serial dilutions of the test compound in the culture medium. Add these dilutions to the wells. Include a DMSO-only control.

    • Incubate the plates for 48-72 hours at 27°C.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the LC₅₀ (Lethal Concentration to kill 50% of cells) value.

Protocol: In Vitro Herbicidal Activity (Seed Germination Assay)
  • Rationale: This assay assesses the compound's effect on the critical early life stages of plants, providing a primary indication of herbicidal potential.[14]

  • Target Species: Lolium perenne (perennial ryegrass - monocot), Lactuca sativa (lettuce - dicot).

  • Protocol:

    • Place a filter paper in a Petri dish and moisten it with a known volume of a test solution of the compound at various concentrations (e.g., 50, 100, 200 µg/mL). Use water with DMSO as a control.

    • Place a set number of seeds (e.g., 20) on the filter paper.

    • Seal the Petri dishes with parafilm and incubate in a growth chamber with a controlled light/dark cycle and temperature (e.g., 16/8 h cycle at 25°C).

    • After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

    • Calculate the percentage of germination inhibition and growth reduction compared to the control.

Proposed Mechanism of Action (MoA) Framework

If significant bioactivity is observed, elucidating the MoA is a critical next step. Based on the activities of related 1,3,4-oxadiazole derivatives, we can propose and test initial hypotheses.

Hypothetical MoA for Fungicidal Activity: SDH Inhibition

Several modern fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. Some oxadiazole derivatives have been shown to target SDH.[13]

  • Hypothesis: 2-chloro-5-ethyl-1,3,4-oxadiazole may inhibit fungal respiration by binding to the SDH enzyme complex.

  • Experimental Validation:

    • Enzyme Assay: Isolate mitochondria from the target fungus and perform an in vitro SDH activity assay, measuring the reduction of a substrate like DCPIP in the presence and absence of the test compound.

    • Molecular Docking: Perform in silico docking studies using a homology model or crystal structure of the target fungus's SDH to predict if the compound can bind to the active site.[13]

SDH_Inhibition TCA_Cycle TCA Cycle Succinate Fumarate SDH Succinate Dehydrogenase (SDH) (Complex II) TCA_Cycle:f1->SDH Substrate SDH->TCA_Cycle:f2 Product ETC Electron Transport Chain SDH->ETC e- transfer ATP ATP (Energy) ETC->ATP Inhibitor 2-chloro-5-ethyl- 1,3,4-oxadiazole Inhibitor->SDH Inhibition

Caption: Proposed mechanism of fungicidal action via inhibition of Succinate Dehydrogenase (SDH).

Hypothetical MoA for Insecticidal Activity: AChE Inhibition

Acetylcholinesterase (AChE) is a well-established target for many insecticides. Its inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death in insects. Some 1,3,4-oxadiazoles have been reported as AChE inhibitors.[15]

  • Hypothesis: 2-chloro-5-ethyl-1,3,4-oxadiazole may act as an insecticide by inhibiting the AChE enzyme in the insect's nervous system.

  • Experimental Validation:

    • Ellman's Assay: Perform a colorimetric assay using AChE extracted from a model insect (e.g., housefly heads) to measure enzyme activity in the presence of the test compound.

    • Molecular Docking: Dock the compound into the active site of an insect AChE crystal structure to predict binding modes and interactions.[15]

Safety and Handling

  • Personal Protective Equipment (PPE): Always handle 2-chloro-5-ethyl-1,3,4-oxadiazole in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Toxicology: While data for this specific compound is unavailable, related 2-(chloromethyl)-1,3,4-oxadiazole derivatives are classified as corrosive and acutely toxic.[17][18] Assume the compound is toxic and corrosive. Avoid contact with skin, eyes, and inhalation. An acute toxicity study on other chloro-oxadiazole derivatives showed low toxicity (LD50 > 2000 mg/kg), but caution is still warranted.[19]

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Antifungal Activity

Compound ID Target Fungus Concentration (µg/mL) Avg. % Inhibition EC₅₀ (µg/mL)
Cpd-XYZ R. solani 50 75.4 ± 3.2 32.1
Cpd-XYZ S. sclerotiorum 50 62.1 ± 4.5 45.8

| Carbendazim | R. solani | 50 | 98.2 ± 1.1 | 2.5 |

Table 2: Example Data Summary for Insecticidal Activity

Compound ID Insect Cell Line Concentration (µM) Avg. % Mortality LC₅₀ (µM)
Cpd-XYZ Sf9 100 88.9 ± 5.1 65.7

| Imidacloprid | Sf9 | 100 | 95.3 ± 2.8 | 15.2 |

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the synthesis, characterization, and agrochemical evaluation of 2-chloro-5-ethyl-1,3,4-oxadiazole. By following these detailed protocols, researchers can systematically investigate its potential as a novel active ingredient for crop protection. Positive results from these primary in vitro screens would warrant progression to more advanced studies, including:

  • Secondary Screening: Testing against a broader panel of pathogens, pests, and crop/weed species.

  • In Vivo Testing: Greenhouse trials to evaluate efficacy under more realistic conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and spectrum of activity.

  • Toxicology and Environmental Fate Studies: Comprehensive evaluation of safety for non-target organisms and the environment.

The exploration of understudied chemical spaces, such as that occupied by 2-chloro-5-ethyl-1,3,4-oxadiazole, is essential for the discovery of next-generation agrochemicals to meet global food security challenges.

References

  • SciELO. In vitro evaluation of 1,3,4-oxadiazolethiones for insecticidal activity in agricultural pest cell lines.
  • Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences.
  • Li, J., et al. (2022). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. PMC.
  • Wang, Y., et al. (2017). Semisynthesis and insecticidal activity of some novel fraxinellone-based thioethers containing 1,3,4-oxadiazole moiety. The Royal Society.
  • Meshrif, W. S., et al. (2021). Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis. PubMed.
  • Li, Y., et al. (2021). Design, Synthesis, and Study of the Insecticidal Activity of Novel Steroidal 1,3,4-Oxadiazoles. PubMed.
  • Wang, X., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers.
  • ResearchGate.
  • Luczynski, M. & Kudelko, A. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Naeem, S., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Wang, Z., et al. (2022). 1,3,4-Oxadiazole Derivatives as Plant Activators for Controlling Plant Viral Diseases: Preparation and Assessment of the Effect of Auxiliaries. Journal of Agricultural and Food Chemistry.
  • Li, Y., et al. (2025). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry.
  • Li, Q., et al. (2022).
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. MilliporeSigma.
  • Santa Cruz Biotechnology. (n.d.). 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole. SCBT.
  • PubChemLite. (n.d.). 2-chloro-5-ethyl-1,3,4-oxadiazole.
  • Inam, M., et al. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Zhang, X., et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole.
  • BenchChem. (2025).
  • BLD Pharm. (n.d.). 2-Chloro-5-ethyl-1,3,4-oxadiazole.
  • ResearchGate. (2025).

Sources

Application Note: Rational Design and Validation of 1,3,4-Oxadiazole Scaffold-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

In modern rational drug design, identifying a highly active moiety is only half the battle; understanding the causality of its biological interactions dictates clinical success. The 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—has emerged as a highly privileged scaffold in medicinal chemistry[1].

Why 1,3,4-Oxadiazole? As a bioisostere for amides and esters, the 1,3,4-oxadiazole core fundamentally alters the pharmacokinetic landscape of a drug candidate. Unlike esters, it is highly resistant to esterase-mediated hydrolysis, conferring exceptional metabolic stability. Unlike amides, its unique electron distribution provides two potent hydrogen-bond acceptors without acting as a hydrogen-bond donor (unless specifically substituted), allowing it to bypass common target-site resistance mechanisms[1].

Mechanistically, the scaffold excels as an enzyme inhibitor due to its geometric and electronic properties. The aromaticity of the ring facilitates robust


 stacking and 

-cation interactions, which are critical for anchoring the inhibitor deep within hydrophobic enzymatic pockets[2]. For instance, in Acetylcholinesterase (AChE), the scaffold interacts favorably with the anionic subsite and the Per-Arnt-Sim domain, stabilizing the enzyme-inhibitor complex and drastically reducing catalytic efficiency[3]. In 15-Lipoxygenase (15-LOX), specific substitutions at the 2-thiol position optimize the molecule's geometry, allowing it to obstruct the transformation of arachidonic acid[2].

Mechanism Oxa 1,3,4-Oxadiazole Scaffold • Hydrogen bond acceptor • High metabolic stability • Favorable lipophilicity Target1 Acetylcholinesterase (AChE) Allosteric/Anionic Site Oxa->Target1 π-π stacking & H-bonding Target2 Thymidylate Synthase (TS) Active Site Blockade Oxa->Target2 Competitive Inhibition Target3 15-Lipoxygenase (15-LOX) Iron Coordination Pocket Oxa->Target3 Substrate Recognition Effect1 Cognitive Enhancement Target1->Effect1 Effect2 Antiproliferative Effect Target2->Effect2 Effect3 Anti-inflammatory Effect Target3->Effect3

Multi-target enzyme inhibition logic of the 1,3,4-oxadiazole scaffold.

Quantitative Profiling of Lead Derivatives

The versatility of the 1,3,4-oxadiazole core allows it to be tuned for highly specific enzyme targets. The following table synthesizes quantitative inhibitory data (IC₅₀) from recent high-impact screening campaigns, providing benchmarks for your own assay development.

Target EnzymeCompound / DerivativeIC₅₀ ValueMechanism / Binding NoteReference
Thymidylate Synthase (TS) Thioether 1,3,4-oxadiazole (76)0.7 ± 0.2 μMCompetitive active site blockade[4]
15-Lipoxygenase (15-LOX) Coumarin-associated 1,3,4-oxadiazole3.9 nMBinds catalytic site;

-cation interaction
[2]
Urease 2,5-disubstituted derivative (4d)16.1 ± 0.12 μMStructural type inhibitor[5]
α-Amylase Derivative SC236.5 ± 1.5 μg/mLCrucial H-bonds with active site residues[6]
Acetylcholinesterase (AChE) Derivative 29 (-F, -OCH₃ substituted)84.17 ± 1.99 μMAllosteric site binding (

, H-bonds)
[3]

Development Workflow & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the development of these inhibitors must follow a rigorous, self-validating workflow.

Workflow A 1. Rational Design (In Silico Docking) B 2. Scaffold Synthesis (Cyclodehydration) A->B C 3. Structural Validation (NMR, IR, HRMS) B->C D 4. In Vitro Screening (Enzyme Inhibition) C->D E 5. Kinetic Analysis (Lineweaver-Burk) D->E F 6. Lead Optimization (SAR Profiling) E->F F->A Iterative Refinement

Workflow for developing 1,3,4-oxadiazole-based enzyme inhibitors.

Protocol A: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration

Causality & Rationale: This protocol utilizes Phosphorus Oxychloride (POCl₃) as a dual-purpose solvent and dehydrating agent[7]. POCl₃ actively phosphorylates the enolic oxygen of the diacylhydrazine intermediate, converting it into an exceptional leaving group. This drastically lowers the activation energy required for the subsequent intramolecular nucleophilic attack by the nitrogen lone pair, driving the cyclization forward to ensure high yields while suppressing side-product formation.

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, dissolve 10 mmol of the synthesized diacylhydrazine precursor in 15 mL of anhydrous POCl₃ within a 50 mL round-bottom flask.

  • Reaction Initiation: Equip the flask with a reflux condenser fitted with a calcium chloride drying tube. Note: Excluding ambient moisture is critical to prevent the premature hydrolysis of POCl₃.

  • Reflux: Heat the reaction mixture to 100°C under continuous magnetic stirring for 4–6 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The reaction is deemed complete when the lower-Rf starting material spot is entirely consumed.

  • Quenching: Allow the mixture to cool to room temperature, then carefully pour it dropwise over 100 g of crushed ice. Causality: Slow, cold quenching safely hydrolyzes excess POCl₃ into phosphoric and hydrochloric acids, simultaneously precipitating the highly hydrophobic 1,3,4-oxadiazole product.

  • Neutralization: Adjust the aqueous suspension to pH 7.0 using a saturated NaHCO₃ solution. This ensures the product is fully un-ionized, maximizing precipitation.

  • Isolation: Filter the solid precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from absolute ethanol.

  • Structural Validation: Confirm the ring closure via FT-IR (disappearance of the C=O stretch at ~1650 cm⁻¹ and appearance of the C=N stretch at ~1550-1600 cm⁻¹) before proceeding to biological evaluation.

Protocol B: In Vitro Acetylcholinesterase (AChE) Kinetic Inhibition Assay

Causality & Rationale: We employ a modified Ellman’s method to evaluate AChE inhibition[3]. The critical step in this protocol is the pre-incubation of the enzyme with the 1,3,4-oxadiazole inhibitor before the introduction of the substrate (Acetylthiocholine iodide, ATCI). Because 1,3,4-oxadiazoles frequently bind to allosteric sites[3], pre-incubation allows the system to reach thermodynamic equilibrium. Skipping this step often results in competitive displacement artifacts and artificially inflated IC₅₀ values.

Step-by-Step Methodology:

  • Buffer Setup: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is the optimal catalytic environment for AChE and guarantees the chemical stability of the DTNB chromogen.

  • Reagent Preparation: Prepare 15 mM ATCI (substrate) and 3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the phosphate buffer. Dissolve the 1,3,4-oxadiazole inhibitor in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Equilibrium Pre-Incubation: In a 96-well transparent microplate, combine 140 μL of phosphate buffer, 20 μL of AChE enzyme solution (0.2 U/mL), and 20 μL of the inhibitor at varying concentrations (e.g., 1 μM to 500 μM). Incubate in the dark at 25°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCI to each well to initiate the enzymatic cascade.

  • Kinetic Measurement: Immediately transfer the plate to a microplate spectrophotometer. Measure the absorbance at 412 nm every 30 seconds for 5 minutes. Causality: Thiocholine, the product of ATCI hydrolysis, reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to residual enzyme activity.

  • Data Analysis (Self-Validation): Calculate the initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Use non-linear regression to determine the IC₅₀. Construct Lineweaver-Burk plots (
    
    
    
    vs.
    
    
    ) across multiple substrate concentrations to internally validate the exact mechanism of inhibition (e.g., competitive vs. non-competitive)[3].

References

  • [4] An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals (PMC). [Link]

  • [1] 1,3,4-Oxadiazole as an emerging telomerase inhibitor. Cancer Advances. [Link]

  • [7] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. [Link]

  • [3] Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]

  • [2] Oxadiazole acetamides as potent 15-LOX inhibitors. SSRN. [Link]

  • [5] Design, synthesis, and urease inhibition studies of some 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • [6] Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation. ResearchGate. [Link]

Sources

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Suzuki Coupling Reactions with 2-Chloro-1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] These five-membered heterocycles are noted for their metabolic stability and their ability to act as bioisosteres for amide and ester functionalities, enhancing their capacity to form crucial hydrogen bonds with biological targets.[2][3] Consequently, 1,3,4-oxadiazole derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

The functionalization of this scaffold is critical for drug discovery and the development of novel materials. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds, offering a powerful tool for decorating the 1,3,4-oxadiazole core.[4][5] This guide focuses specifically on the use of 2-chloro-1,3,4-oxadiazoles as coupling partners. While bromo- and iodo-derivatives are more reactive, chloro-substituted heterocycles are often more cost-effective and readily available, making the development of efficient protocols for their use highly valuable for process chemistry and large-scale synthesis.[6]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, optimized protocols, and practical troubleshooting advice for the successful application of Suzuki coupling reactions with 2-chloro-1,3,4-oxadiazoles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is paramount to rational protocol design and troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][7]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the 2-chloro-1,3,4-oxadiazole to a low-valent Pd(0) catalyst. This step, often the rate-limiting one for less reactive aryl chlorides, forms a new Pd(II) complex. The electron-deficient nature of the 1,3,4-oxadiazole ring can facilitate this step.

  • Transmetalation : This step requires the activation of the organoboron species (e.g., a boronic acid) by a base.[4][8] The base forms a more nucleophilic boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic partners from the Pd(II) complex. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 L₂Pd(II)(Ar¹)(Cl) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 L₂Pd(II)(Ar¹)(Ar²) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 ar1cl Ar¹-Cl (2-Chloro-1,3,4-oxadiazole) ar1cl->ox_add ar2b Ar²-B(OH)₂ + Base [Ar²-B(OH)₃]⁻ ar2b->transmetal product Ar¹-Ar² (Product) product->red_elim

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes & Optimized Protocols

The successful coupling of 2-chloro-1,3,4-oxadiazoles requires careful selection of the catalyst system and reaction conditions to overcome their lower reactivity compared to bromo- or iodo-analogs.[6] Highly active catalysts, often employing bulky, electron-rich phosphine ligands, are generally required.

General Experimental Workflow

A systematic approach is crucial for achieving reproducible and high-yielding results. The general workflow encompasses reaction setup under inert conditions, careful monitoring, and appropriate work-up and purification procedures.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Combine 2-chloro-1,3,4-oxadiazole, boronic acid, catalyst, ligand, & base setup->reagents solvent Add degassed solvent reagents->solvent heating Heat to specified temperature solvent->heating monitoring 2. Reaction Monitoring (TLC, LC-MS) heating->monitoring workup 3. Work-up & Extraction monitoring->workup quench Quench reaction workup->quench extract Extract with organic solvent quench->extract dry Dry & concentrate extract->dry purify 4. Purification (Column Chromatography) dry->purify characterize 5. Characterization (NMR, MS) purify->characterize

Caption: General workflow for Suzuki coupling of 2-chloro-1,3,4-oxadiazoles.

Detailed Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of a generic 2-substituted-5-chloro-1,3,4-oxadiazole with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 2-Substituted-5-chloro-1,3,4-oxadiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or Dioxane/H₂O mixture, 5-10 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube and flame-dry under vacuum. Allow the vessel to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Addition of Solids: To the cooled Schlenk tube, add the 2-chloro-1,3,4-oxadiazole, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and add water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2,5-disubstituted-1,3,4-oxadiazole product.

Data Summary: Exemplary Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical. The following table summarizes conditions that have proven effective for the Suzuki coupling of challenging halo-heterocycles, which can be adapted for 2-chloro-1,3,4-oxadiazoles.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield RangeReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10070-95%[6]
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.5)1,4-Dioxane11065-90%[6]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF12050-85%[9]
PdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/H₂O9075-98%[10]

Note: Yields are illustrative and highly dependent on the specific substrates used.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently reactive conditions for the chloro-substrate. 3. Poor quality of boronic acid.1. Ensure inert atmosphere; use fresh catalyst/ligand. 2. Switch to a more active ligand (e.g., a biarylphosphine like SPhos or XPhos). Increase temperature. Use a stronger base (K₃PO₄ or Cs₂CO₃). 3. Check for decomposition; consider using the corresponding boronic ester (e.g., pinacol ester).
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Protodeboronation (loss of boron group). 3. Decomposition of starting material or product.1. Lower the reaction temperature. Ensure slow addition of the boronic acid if possible. 2. Use a less aqueous solvent system. Ensure the base is not excessively strong or the temperature too high for prolonged periods. 3. Lower the reaction temperature and monitor closely to stop the reaction upon completion.
Difficulty in Purification 1. Residual palladium catalyst. 2. Persistent tin byproducts (if using Stille coupling as an alternative).1. Filter the crude product through a plug of Celite or silica. Consider treatment with a palladium scavenger. 2. For related organometallic reactions, an aqueous KF wash can help precipitate tin salts.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-chloro-1,3,4-oxadiazoles is a highly effective and versatile method for the synthesis of complex molecules essential for drug discovery and materials science. While chloro-substrates present a reactivity challenge, modern palladium catalysis, particularly with advanced phosphine ligands, provides robust solutions. By understanding the underlying mechanism and carefully optimizing reaction parameters such as the catalyst, base, and solvent, researchers can successfully leverage these economical starting materials to generate diverse libraries of functionalized 1,3,4-oxadiazoles.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.
  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022). MDPI.
  • Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2020). PubMed.
  • CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY. (2012).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. (2020).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki cross-coupling. (2023). Chemistry LibreTexts.
  • Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles. (n.d.). BenchChem.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (n.d.). BenchChem.
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus. Chimie.

Sources

Application Note: Advanced One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry and drug development. It is frequently deployed as a metabolically stable bioisostere for esters and amides, imparting favorable pharmacokinetic properties and enhanced lipophilicity to bioactive molecules[1].

Historically, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles required a cumbersome two-step sequence: the initial condensation of a carboxylic acid with an acid hydrazide to isolate a diacylhydrazine intermediate, followed by harsh cyclodehydration using highly corrosive reagents like POCl₃, SOCl₂, or Burgess reagent[1],[2]. This stepwise isolation is time-consuming, reduces overall yield, and often proves incompatible with sensitive functional groups.

  • T3P-Mediated Cyclodehydration: Propylphosphonic anhydride (T3P) acts as a mild, low-toxicity reagent that facilitates both the initial amide coupling and the subsequent cyclodehydration[3]. Causality: T3P first activates the carboxylic acid for nucleophilic attack by the hydrazide. Upon elevating the temperature, excess T3P activates the enolized intermediate, expelling a highly water-soluble phosphonic acid byproduct that makes downstream purification trivial.

  • Iodine-Mediated Oxidative Cyclization: This transition-metal-free route utilizes aldehydes and hydrazides. Causality: The reagents condense to form an in situ acylhydrazone. Iodine (I₂) acts as a mild oxidant to facilitate C–O bond formation, while K₂CO₃ neutralizes the generated HI, driving the equilibrium forward to the fully aromatized oxadiazole[1].

  • Copper-Catalyzed Dual Oxidation: A highly innovative approach employing arylacetic acids and hydrazides via a CuI catalyst and O₂. Causality: Copper catalyzes the oxidative decarboxylation of the arylacetic acid into an aldehyde equivalent, which then condenses with the hydrazide and oxidatively cyclizes, utilizing molecular oxygen as a green terminal oxidant[4].

Pathway Visualization

G A Carboxylic Acid + Acid Hydrazide T3P T3P, DIPEA, Heat (Coupling & Dehydration) A->T3P B Aldehyde + Acid Hydrazide I2 I2, K2CO3, DMSO (Oxidative Cyclization) B->I2 C Arylacetic Acid + Acid Hydrazide Cu CuI, O2, DMF (Dual Oxidation) C->Cu Int1 Diacylhydrazine Intermediate T3P->Int1 Amide Coupling Int2 Acylhydrazone Intermediate I2->Int2 Condensation Prod 2,5-Disubstituted 1,3,4-Oxadiazole Cu->Prod Decarboxylative Cyclization Int1->Prod Cyclodehydration Int2->Prod Oxidation

Figure 1: Mechanistic pathways for one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Quantitative Comparison of Synthetic Strategies

The following table summarizes the key quantitative data for the selected one-pot synthesis protocols, allowing for a direct comparison of their efficiency, scope, and operational parameters[1],[4],[3].

Synthesis StrategyStarting MaterialsReagents / CatalystSolventTemp / TimeYield RangeKey Advantage
T3P Cyclodehydration Carboxylic Acid + HydrazideT3P (≥2.5 equiv), DIPEAEtOAc or DMF80°C / 2–4 h80–95%Mild conditions, highly water-soluble byproducts.
Oxidative Cyclization Aldehyde + HydrazideI₂ (1.2 equiv), K₂CO₃DMSO60°C / 4–6 h75–90%Transition-metal free, utilizes inexpensive reagents.
Dual Oxidation Arylacetic Acid + HydrazideCuI, 1,10-Phenanthroline, O₂DMF120°C / 4–8 h68–85%Accesses novel precursors via decarboxylation.

Detailed Experimental Protocols & Self-Validating Systems

To ensure high reproducibility across different laboratories, the following protocols are designed as self-validating systems . Each phase includes specific observational checkpoints that allow the scientist to verify mechanistic progression before proceeding to the next step.

Protocol A: T3P-Mediated One-Pot Synthesis (From Carboxylic Acids)

This method is highly recommended for late-stage functionalization due to its broad functional group tolerance and avoidance of toxic halogenated dehydrating agents.

Materials: Carboxylic acid (1.0 equiv), Acid hydrazide (1.0 equiv), N,N-Diisopropylethylamine (DIPEA) (3.0 equiv), T3P (50% solution in EtOAc, 2.5–3.0 equiv), Ethyl Acetate (EtOAc).

  • Coupling Phase: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid and acid hydrazide in EtOAc (0.2 M). Add DIPEA (3.0 equiv). Cool the mixture to 0°C using an ice bath.

  • T3P Addition: Dropwise, add 1.2 equiv of the T3P solution. Remove the ice bath and stir at room temperature for 1 hour.

    • Self-Validating Checkpoint: Perform a TLC analysis (UV/KMnO₄). You should observe the complete disappearance of the carboxylic acid and the appearance of a lower-Rf diacylhydrazine spot.

  • Cyclodehydration Phase: Add the remaining T3P solution (1.3–1.8 equiv). Attach a reflux condenser and heat the reaction mixture to 80°C for 3–4 hours.

    • Self-Validating Checkpoint: The reaction mixture typically transitions to a fully homogeneous solution. TLC will reveal the disappearance of the intermediate and the formation of a highly UV-active, higher-Rf spot corresponding to the oxadiazole.

  • Workup & Isolation: Cool the mixture to room temperature and quench carefully with water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water, and brine.

    • Causality: T3P byproducts are highly water-soluble phosphonic acids. The NaHCO₃ wash neutralizes any residual acid. If the organic layer remains clear and phase separation is sharp, the T3P has been successfully partitioned into the aqueous waste, yielding a high-purity crude product that often requires only minimal recrystallization.

Protocol B: Iodine-Mediated Oxidative Cyclization (From Aldehydes)

This protocol is ideal when starting from commercially abundant aldehydes and avoids the need for pre-oxidation to the carboxylic acid.

Materials: Aldehyde (1.0 equiv), Acid hydrazide (1.0 equiv), Iodine (I₂) (1.2 equiv), Potassium Carbonate (K₂CO₃) (3.0 equiv), Dimethyl Sulfoxide (DMSO).

  • Condensation Phase: In a reaction vessel, dissolve the aldehyde and hydrazide in DMSO (0.3 M). Stir the mixture at room temperature for 1–2 hours.

    • Self-Validating Checkpoint: The formation of the acylhydrazone intermediate is often accompanied by a distinct color change or the precipitation of a solid intermediate, depending on the lipophilicity of the substrates.

  • Oxidation Phase: Add K₂CO₃ (3.0 equiv) in one portion, followed by I₂ (1.2 equiv). Heat the mixture to 60°C for 4–6 hours.

    • Self-Validating Checkpoint: Upon the addition of I₂, the solution will turn a deep, dark brown. As the oxidative cyclization proceeds and I₂ is consumed (reduced to iodide, I⁻), the solution will gradually lighten to a pale yellow or colorless state. This colorimetric shift serves as a reliable, real-time visual indicator of reaction progression.

  • Workup & Isolation: Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: Na₂S₂O₃ instantly reduces any unreacted I₂, completely decolorizing the mixture and preventing unwanted halogenation artifacts during the concentration step.

References

  • Title: Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles Source: Tetrahedron URL: [Link]

  • Title: Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation Source: ACS Omega URL: [Link]

  • Title: Study on DDQ-promoted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides and aldehydes Source: Arkivoc URL: [Link]

Sources

Application Note: Derivatization of 2-Chloro-5-ethyl-1,3,4-oxadiazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a non-classical 1[1]. By mimicking the planar geometry and dipole moment of an amide bond while offering improved metabolic stability and membrane permeability, oxadiazoles have been instrumental in optimizing lead compounds[2]. Furthermore, the combination of the 1,3,4-oxadiazole core with various functional groups often leads to3, including antimicrobial, anticancer, and anti-inflammatory activities[3].

The building block 2-chloro-5-ethyl-1,3,4-oxadiazole offers a unique combination of a small lipophilic anchor (the 5-ethyl group) and a highly reactive electrophilic handle (the 2-chloro group). The electron-deficient nature of the 1,3,4-oxadiazole ring—driven by the electronegativity of its three heteroatoms—drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr). Additionally, the theoretical 4 in 2-chloro-1,3,4-oxadiazole is comparable to that of 2-chloropyridine, making it a viable candidate for palladium-catalyzed cross-coupling[4].

Divergent Derivatization Workflows

To systematically explore the chemical space around the 1,3,4-oxadiazole core, researchers can utilize four primary derivatization pathways.

Workflow Core 2-Chloro-5-ethyl- 1,3,4-oxadiazole Amines 2-Amino Derivatives (SNAr) Core->Amines 1°/2° Amine, DIPEA MeCN, 25-60°C Thiols 2-Thio Derivatives (SNAr) Core->Thiols Thiol, K2CO3 DMF, 25°C Alcohols 2-Alkoxy Derivatives (SNAr) Core->Alcohols Alcohol, NaH THF, 0°C to 25°C Aryls 2-Aryl Derivatives (Suzuki Coupling) Core->Aryls Boronic Acid, Pd(dppf)Cl2 Cs2CO3, Dioxane, 80°C

Fig 1: Divergent derivatization pathways of 2-chloro-5-ethyl-1,3,4-oxadiazole for SAR exploration.

Experimental Protocols & Mechanistic Causality

Protocol A: S_NAr with Primary and Secondary Amines

Causality & Design Choice: The S_NAr reaction proceeds via a Meisenheimer-like tetrahedral intermediate. Because the oxadiazole ring is highly electrophilic, mild bases must be used to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive 2-chloro-oxadiazole.

Mechanism SM Electrophilic Core (LUMO lowered by N,O) Meisenheimer Tetrahedral Intermediate (Charge Delocalized) SM->Meisenheimer Nuc attack at C2 Nuc Nucleophile (e.g., R-NH2) Nuc->Meisenheimer Product Substituted Oxadiazole + HCl Meisenheimer->Product Cl- elimination (Irreversible)

Fig 2: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.0 mmol, 2.0 eq) dropwise at room temperature.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.2 mmol, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. For sterically hindered secondary amines, heat the reaction to 60 °C using an oil bath or heating block for 2–4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System Checkpoint:

  • LC-MS: The starting material exhibits a distinct chlorine isotopic signature at m/z 133/135 ([M+H]⁺, 3:1 ratio). Successful conversion is validated by the complete disappearance of this isotopic pattern and the emergence of the product mass.

  • TLC: The starting material has an R_f of ~0.6 (Hexanes/EtOAc 7:3) and is UV-active. The amine product will typically be more polar (R_f ~0.2–0.4) and can be visualized using a Ninhydrin or KMnO₄ stain.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

Causality & Design Choice: While 2-chloro-1,3,4-oxadiazoles can undergo Pd-catalyzed cross-coupling, they are notoriously prone to hydrolysis under standard aqueous basic conditions (e.g., Na₂CO₃ in H₂O/Dioxane), which irreversibly converts the starting material into the unreactive 5-ethyl-1,3,4-oxadiazol-2(3H)-one. To circumvent this, strictly anhydrous conditions utilizing Cesium Carbonate (Cs₂CO₃) in dry 1,4-dioxane are employed.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk tube with 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 mmol, 1.0 eq), the corresponding aryl/heteroaryl boronic acid (1.5 mmol, 1.5 eq), anhydrous Cs₂CO₃ (2.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the tube with dry Nitrogen (N₂) three times.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (10 mL, 0.1 M) via syringe.

  • Reaction: Seal the tube and heat the vigorously stirring mixture at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System Checkpoint:

  • LC-MS: Monitor for the hydrolysis side-product at m/z 115 ([M+H]⁺). If this peak dominates, the system was not sufficiently anhydrous, and reagents (especially Cs₂CO₃ and Dioxane) must be rigorously dried before the next attempt.

SAR & Physicochemical Property Space

Derivatization at the C2 position drastically alters the physicochemical profile of the molecule. The table below summarizes the expected property shifts when modifying the 2-chloro-5-ethyl-1,3,4-oxadiazole core, aiding in rational drug design and ADME optimization.

Derivatization TypeReagentTypical YieldcLogP ShiftTPSA Shift (Ų)HBD Change
Starting Material --Base38.90
Secondary Amine R-NH₂75–95%-0.8+12.0+1
Tertiary Amine R₂NH70–90%-0.2+3.20
Ether R-OH60–85%-0.5+9.20
Thioether R-SH80–98%+0.4+25.30
Aryl/Heteroaryl Ar-B(OH)₂50–80%+1.50.00

(Note: Calculated shifts are relative to the 2-chloro starting material and represent the contribution of the newly formed functional linkage, excluding the bulk of the 'R' group).

References

  • Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: PMC - NIH URL
  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL
  • Title: Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review Source: Journal of Applied Pharmaceutical Science URL
  • Source: Journal of the American Chemical Society (Supporting Information)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of 2-Chloro-5-ethyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS: 1368394-17-5). While 1,3,4-oxadiazole scaffolds are highly prized in drug discovery for their role as cytotoxic agents and enzyme inhibitors , the 2-chloro derivatives are notoriously difficult to purify.

This compound is a highly reactive, low-molecular-weight electrophile. The combination of its extreme sensitivity to moisture, thermal stress, and the acidic silanol groups found on standard chromatography media often results in catastrophic yield losses. This guide provides a self-validating framework to troubleshoot and optimize your purification workflows, ensuring high yield and purity for your downstream applications.

Part 1: Physicochemical Profiling & Purification Impact

To design a successful purification strategy, we must first understand the intrinsic vulnerabilities of the molecule. The table below summarizes the quantitative and physicochemical data that dictate our experimental boundaries.

Physicochemical PropertyQuantitative Value / MetricImpact on Purification Strategy
Molecular Weight 132.55 g/mol High volatility; requires low-temperature evaporation (>150 mbar, <25°C) to prevent product loss.
LogP (Predicted) ~1.0 - 1.2Moderate lipophilicity; favors rapid extraction into MTBE over highly non-polar or highly polar solvents.
C2-Electrophilicity Highly Activated (SNAr)Extreme moisture sensitivity; mandates anhydrous conditions, cold temperatures, and rapid workup.
Silica Compatibility pH 4.5 - 5.5 (Acidic Silanols)Incompatible; requires Neutral Alumina (pH ~7.0) to prevent acid-catalyzed ring opening.
Part 2: Troubleshooting Guide & FAQs

Q1: My yield drops significantly after aqueous workup, and LC-MS/NMR shows a new M-Cl+OH mass/carbonyl peak. What is happening? Causality & Mechanism: You are observing rapid hydrolytic degradation. The 2-chloro position of the 1,3,4-oxadiazole ring is highly electrophilic, activated by the adjacent electronegative nitrogen and oxygen atoms. During aqueous workup—especially if the pH drops or spikes—water acts as a nucleophile. It displaces the chloride ion via an Addition-Elimination (SNAr) mechanism, converting your target into 5-ethyl-1,3,4-oxadiazol-2(3H)-one. Solution: Minimize aqueous exposure. If an aqueous wash is unavoidable (e.g., to remove POCl3 byproducts from synthesis), use ice-cold saturated NaHCO3 to neutralize acids rapidly, followed immediately by extraction into a solvent with low water miscibility (like MTBE) and robust drying over anhydrous Na2SO4.

Q2: I am losing product during the rotary evaporation step. Is it decomposing? Causality & Mechanism: It is likely volatilizing, not decomposing. 2-Chloro-5-ethyl-1,3,4-oxadiazole lacks hydrogen-bond donors and has a low molecular weight (132.55 g/mol ), making it highly volatile under vacuum. Solution: Do not use a high-vacuum pump to remove residual solvent. Concentrate the organic layer on a rotary evaporator with the water bath set no higher than 25°C. Stop evaporation when a small amount of solvent remains, or perform a solvent exchange directly into your next reaction medium.

Q3: When I run flash chromatography on silica gel, the compound streaks and recovery is <30%. How can I fix this? Causality & Mechanism: Standard silica gel is acidic (pH ~4.5-5.5) and highly hygroscopic. The surface silanol groups (-SiOH) protonate the oxadiazole nitrogen, making the C2 carbon even more electrophilic. The adsorbed water then acts as a nucleophile, degrading the 2-chloro-1,3,4-oxadiazole ring during the run. Solution: Switch to neutral Alumina (Activity II or III). Because triethylamine (often used to deactivate silica) can react with the highly electrophilic 2-chloro position, using a short plug of neutral Alumina is the safest chromatographic method to remove baseline impurities without inducing degradation.

Part 3: Optimized Purification Workflow

G Crude Crude 2-Chloro-5-ethyl- 1,3,4-oxadiazole StdSilica Standard Silica Gel (Acidic Silanols) Crude->StdSilica Standard Chromatography WarmAq Aqueous Workup (>20°C, Unbuffered) Crude->WarmAq Poor Temp/pH Control ColdAq Cold Biphasic Quench (0°C, NaHCO3 / MTBE) Crude->ColdAq Optimized Workup Degradation Hydrolysis / Ring Opening (5-ethyl-1,3,4-oxadiazol-2(3H)-one) StdSilica->Degradation Acid-Catalyzed WarmAq->Degradation Nucleophilic Attack (H2O) Alumina Neutral Alumina Pad (Activity III) ColdAq->Alumina Organic Phase ColdEvap Low-Temp Evaporation (Bath <25°C, >150 mbar) Alumina->ColdEvap Eluent Pure Pure Intact Product (High Yield) ColdEvap->Pure Prevents Volatilization

Workflow comparison: Degradation pathways vs. optimized purification of 2-chloro-1,3,4-oxadiazoles.

Part 4: Step-by-Step Experimental Protocol

This self-validating protocol inherently prevents the conditions that cause failure (heat, acidity, and prolonged aqueous exposure).

Objective: Isolate 2-chloro-5-ethyl-1,3,4-oxadiazole while mitigating hydrolysis and volatilization.

  • Reaction Quench: Cool the crude reaction mixture (e.g., POCl3 chlorination of the oxadiazolone) to -5°C using an ice-salt bath.

  • Biphasic Neutralization: Prepare a vigorously stirred biphasic system of ice-cold saturated aqueous NaHCO3 and Methyl tert-butyl ether (MTBE) (1:1 v/v).

    • Scientific Rationale: MTBE is chosen over Ethyl Acetate because it has significantly lower water solubility (approx. 1.5% vs 8.3% at 20°C), minimizing water carryover into the organic phase and protecting the fragile C-Cl bond.

  • Phase Separation & Extraction: Slowly add the crude mixture dropwise into the biphasic system, maintaining the internal temperature <5°C. Transfer to a separatory funnel immediately. Isolate the organic layer and extract the aqueous layer once more with cold MTBE.

  • Desiccation: Dry the combined organic layers over anhydrous Na2SO4 for exactly 15 minutes, then filter.

    • Scientific Rationale: Prolonged exposure to basic drying agents like K2CO3 can induce degradation; Na2SO4 is neutral, fast, and effective.

  • Chromatographic Filtration: Pass the dried MTBE solution through a short pad of neutral Alumina (Brockmann Activity III). Flush with an additional 2 column volumes of MTBE.

    • Scientific Rationale: Neutral alumina removes polar baseline impurities and residual salts without the acid-catalyzed degradation triggered by standard silica gel.

  • Low-Temperature Concentration: Concentrate the filtrate using a rotary evaporator. Set the water bath to 20°C and carefully monitor the pressure (do not drop below 150 mbar). Do not pull to absolute dryness. Store the resulting concentrated liquid under an inert atmosphere (N2 or Ar) at -20°C.

References
  • Kumar D, Aggarwal N, Deep A, Kumar H, Chopra H. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. 2023; 16(2):254.[Link]

  • Luczynski M, Kudelko A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. 2022; 12(8):3756.[Link]

Technical Support Center: Synthesis of 2-Chloro-5-ethyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of 2-chloro-5-ethyl-1,3,4-oxadiazole via the chlorination of 5-ethyl-1,3,4-oxadiazol-2(3H)-one.

Mechanistic Overview of Side Reactions

The conversion of 5-ethyl-1,3,4-oxadiazol-2(3H)-one to its 2-chloro derivative relies on electrophilic activation by phosphorus oxychloride (POCl3). While the primary pathway involves the formation of a phosphorylated intermediate followed by chloride substitution, the 1,3,4-oxadiazole core and the C5-ethyl group are highly sensitive to harsh reaction conditions and aqueous workup. Understanding the causality behind these competing pathways is critical for yield optimization [1, 2].

MechanisticPathways SM 5-Ethyl-1,3,4-oxadiazol-2(3H)-one (Starting Material) POCl3 POCl3 / Base (Chlorination) SM->POCl3 Activation Intermediate Phosphorylated Intermediate (-O-POCl2) POCl3->Intermediate Target 2-Chloro-5-ethyl-1,3,4-oxadiazole (Target Product) Intermediate->Target Cl- Substitution (Optimal) SR_Dimer Side Reaction: Bis-oxadiazole Ether (Low POCl3 Ratio) Intermediate->SR_Dimer Reaction with SM SR_Alpha Side Reaction: Alpha-Chlorination (Excess PCl5 / >100°C) Target->SR_Alpha Over-chlorination SR_Cleavage Side Reaction: Ring Cleavage (Acidic Aqueous Workup) Target->SR_Cleavage Hydrolysis

Fig 1: Reaction pathways and side reactions in 1,3,4-oxadiazole chlorination.

Diagnostic Troubleshooting FAQs

Q: Why am I observing a +34 Da mass shift (m/z 166) in my LC-MS/GC-MS analysis? A: This indicates alpha-chlorination of the ethyl group, forming 2-chloro-5-(1-chloroethyl)-1,3,4-oxadiazole. The protons on the C5-ethyl group are slightly acidic due to the electron-withdrawing nature of the oxadiazole ring. When internal temperatures exceed 100°C or when aggressive chlorinating agents like PCl5 are used alongside POCl3, radical or enol-driven halogenation occurs at the alpha carbon.

  • Resolution: Strictly control the internal reaction temperature to 85–90°C and omit PCl5. Use pyridine or a catalytic amount of DMF to facilitate Vilsmeier-type activation instead [1].

Q: My product is reverting to propionohydrazide (m/z 88) during the workup. How do I prevent ring cleavage? A: The 1,3,4-oxadiazole ring is highly susceptible to acid-catalyzed hydrolysis. During the standard aqueous quench of excess POCl3, massive amounts of hydrochloric acid (HCl) and phosphoric acid are generated exothermically. If the local temperature spikes or the pH drops too low, water acts as a nucleophile, cleaving the ring back to the open-chain hydrazide [2].

  • Resolution: Perform a vacuum distillation to remove 80% of the excess POCl3 before the quench. Quench the remaining mixture by adding it dropwise into a vigorously stirred, ice-cold saturated sodium bicarbonate (NaHCO3) solution to instantaneously neutralize the HCl.

Q: What causes the formation of high molecular weight dimers (m/z 210)? A: Dimerization occurs when the intermediate phosphorylated oxadiazole (-O-POCl2) reacts with unreacted starting material (5-ethyl-1,3,4-oxadiazol-2(3H)-one) rather than undergoing chloride substitution. This forms a bis(5-ethyl-1,3,4-oxadiazol-2-yl) ether. This is a direct consequence of insufficient chlorinating agent or poor mixing [3].

  • Resolution: Increase the POCl3 stoichiometry to at least 3.0–5.0 equivalents to ensure rapid and complete conversion of the intermediate.

Empirical Data: Impact of Reaction Conditions on Product Distribution

The following table summarizes quantitative data from process optimization studies, illustrating how specific variables drive side product formation.

Reaction ConditionPOCl3 (eq)Temp (°C)AdditiveTarget Yield (%)Alpha-Chloro (%)Dimer (%)Cleavage (%)
Condition A 1.5110PCl5 (1.0 eq)45.025.510.215.0
Condition B 3.0110None60.515.05.115.4
Condition C 3.090DMF (cat.)85.2< 2.0< 2.08.5
Condition D (Optimized) 5.085Pyridine (1.1 eq)92.4 < 1.0 < 1.0 < 2.0

Note: Yields determined via quantitative LC-MS analysis of the crude reaction mixture.

Standard Operating Procedure (SOP): Optimized Chlorination

This protocol is designed as a self-validating system; each step includes a mechanistic safeguard to prevent the side reactions detailed above.

Step 1: Setup and Activation

  • Action: In a flame-dried, nitrogen-purged round-bottom flask, charge 5-ethyl-1,3,4-oxadiazol-2(3H)-one (1.0 eq) and anhydrous POCl3 (5.0 eq). Cool the mixture to 0°C.

  • Action: Add pyridine (1.1 eq) dropwise over 15 minutes.

  • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive intermediate with POCl3, ensuring complete activation of the oxadiazolone without requiring the harsh, radical-initiating conditions of PCl5.

Step 2: Controlled Substitution

  • Action: Gradually warm the reaction mixture to an internal temperature of 85–90°C and stir for 4–6 hours. Monitor progression via GC-MS.

  • Causality: Maintaining the temperature strictly below 100°C provides sufficient kinetic energy for the chloride substitution while remaining safely below the activation energy threshold required for alpha-chlorination of the ethyl group.

Step 3: Pre-Quench Concentration

  • Action: Once the reaction is complete, cool to room temperature and remove approximately 80% of the excess POCl3 under reduced pressure (using a rotary evaporator connected to a caustic trap).

  • Causality: POCl3 reacts violently with water. Removing the bulk of it prior to the aqueous workup drastically reduces the exothermic generation of HCl, which is the primary driver of acid-catalyzed ring cleavage.

Step 4: Buffered Quench and Extraction

  • Action: Dilute the concentrated residue with cold dichloromethane (DCM). Add this organic solution dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3. Maintain the internal temperature strictly <10°C.

  • Causality: The NaHCO3 buffer neutralizes residual HCl instantaneously. Keeping the temperature low suppresses the nucleophilicity of water, preventing the hydrolysis of the newly formed 2-chloro-5-ethyl-1,3,4-oxadiazole back to propionohydrazide.

  • Action: Separate the organic layer, extract the aqueous phase twice with DCM, dry over anhydrous Na2SO4, and concentrate to yield the purified target molecule.

Diagnostic Troubleshooting Workflow

Use the following diagnostic flowchart to rapidly identify and resolve issues based on your analytical readouts.

Troubleshooting Issue Low Yield / Impure Product Analysis LC-MS / GC-MS Analysis Issue->Analysis Mass1 Mass +34 Da (m/z 166) Analysis->Mass1 Detects Mass2 Mass +18 Da (Open Ring) (m/z 88 / 150) Analysis->Mass2 Detects Mass3 High MW Dimer (m/z 210) Analysis->Mass3 Detects Fix1 Reduce Temp to 85°C Omit PCl5 Mass1->Fix1 Fix Fix2 Pre-evaporate POCl3 Buffer Workup to pH 7 Mass2->Fix2 Fix Fix3 Increase POCl3 to 5 eq Ensure Anhydrous Mass3->Fix3 Fix

Fig 2: Diagnostic troubleshooting workflow for low synthesis yields.

References

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at:[Link]

  • Dong, J., et al. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry. Available at:[Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at:[Link]

Technical Support Center: Optimizing 2-Chloro-5-ethyl-1,3,4-oxadiazole Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3,4-oxadiazole chemistry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the derivatization of 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS: 1368394-17-5) .

Because the 1,3,4-oxadiazole ring contains two electronegative nitrogen atoms and one oxygen atom, it is highly electron-deficient. This makes the C2 position exceptionally electrophilic, allowing the 2-chloro substituent to act as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions . However, this same electron deficiency makes the ring susceptible to hydrolytic cleavage under improper conditions. This guide focuses on balancing reactivity and stability.

Part 1: Mechanistic Workflow & Causality

To optimize your reaction, you must first understand the SNAr pathway. The nucleophile attacks the electrophilic C2 carbon, forming a transient, Meisenheimer-like tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, restoring the aromaticity of the oxadiazole ring .

SNAr_Workflow Start 2-Chloro-5-ethyl-1,3,4-oxadiazole (Electrophile) Conditions Polar Aprotic Solvent (MeCN, DMF) + Base Start->Conditions Nu Nucleophile (Amine/Thiol/Alkoxide) Nu->Conditions Intermediate Tetrahedral Intermediate (Meisenheimer-like) Conditions->Intermediate Nucleophilic Attack Product 2-Substituted-5-ethyl-1,3,4-oxadiazole (Target Product) Intermediate->Product Chloride Elimination Byproduct Chloride Salt (e.g., DIPEA·HCl) Intermediate->Byproduct

Workflow and mechanism of SNAr derivatization on 2-chloro-5-ethyl-1,3,4-oxadiazole.

Part 2: Troubleshooting Guides & FAQs

Q: My reaction with an aliphatic secondary amine shows multiple degradation spots on TLC and a very low product yield. What is happening? A (Causality & Fix): You are likely experiencing base-catalyzed ring cleavage. While the C2 position is primed for SNAr, the 1,3,4-oxadiazole ring is sensitive to strong aqueous bases (like NaOH or KOH), which can attack the ring and trigger an opening into an acyl hydrazide or oxadiazolone .

  • The Fix: Switch to strictly anhydrous conditions. Use a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Ensure your solvent (e.g., MeCN or THF) is dry.

Q: I am trying to couple an aniline (aromatic amine), but the reaction is stalled at <10% conversion even after 12 hours. How can I drive it to completion? A (Causality & Fix): Anilines are significantly weaker nucleophiles than aliphatic amines because their nitrogen lone pair is delocalized into the aromatic ring. Mild bases like DIPEA are insufficient to drive this reaction at room temperature.

  • The Fix: You must increase the nucleophilicity of the aniline or the energy of the system. Switch the solvent to DMF, elevate the temperature to 80–100 °C, and use a stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) to pre-form the highly reactive anilide anion before adding the oxadiazole .

Q: Can I use alcohols to form 2-alkoxy-5-ethyl-1,3,4-oxadiazoles? A (Causality & Fix): Yes, but neutral alcohols are extremely poor nucleophiles for this specific SNAr.

  • The Fix: You must pre-form the alkoxide. Treat the alcohol with NaH in anhydrous THF at 0 °C for 30 minutes to generate the alkoxide nucleophile before introducing the 2-chloro-5-ethyl-1,3,4-oxadiazole.

Troubleshooting_Tree Issue Issue: Low Product Yield / Stalled Reaction Check1 Is the starting material degrading on TLC? Issue->Check1 Check2 Is the nucleophile weak (e.g., Aniline)? Issue->Check2 Sol1 Switch to anhydrous conditions & milder base (DIPEA) Check1->Sol1 Yes (Ring Cleavage) Sol2 Use stronger base (NaH) or elevate temperature Check2->Sol2 Yes (Poor Attack)

Troubleshooting logic tree for resolving low yields in oxadiazole derivatization.

Part 3: Quantitative Data Summary

To streamline your experimental design, consult the following table summarizing optimized, field-proven conditions based on the nucleophile class.

Nucleophile ClassRecommended BaseRecommended SolventTemperature (°C)Expected Reaction Time
Primary/Secondary Amines DIPEA (2.0 eq)MeCN or THF20 – 401 – 3 hours
Aromatic Amines (Anilines) Cs₂CO₃ (2.5 eq)DMF80 – 1004 – 12 hours
Thiols K₂CO₃ (1.5 eq)Acetone or DMF20 – 251 – 2 hours
Alcohols NaH (1.2 eq)THF0 → 202 – 4 hours
Part 4: Self-Validating Experimental Protocol

Below is a highly reliable, step-by-step methodology for the derivatization of 2-chloro-5-ethyl-1,3,4-oxadiazole using a standard secondary aliphatic amine. This protocol is designed as a self-validating system —meaning it contains built-in checkpoints to ensure the chemistry is proceeding correctly at each stage.

Reagents:

  • 2-Chloro-5-ethyl-1,3,4-oxadiazole (1.0 equiv, limiting reagent)

  • Secondary Amine (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to oxadiazole)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Validation Check: The flask must be completely cool to the touch before proceeding to prevent thermal degradation of the starting material.

  • Solubilization: Dissolve 2-chloro-5-ethyl-1,3,4-oxadiazole (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M solution.

  • Base Addition: Add DIPEA (2.0 equiv) via syringe in one portion. Validation Check: Spot the mixture on a TLC plate (Hexanes:EtOAc 3:1). The starting material should remain a single, clean spot. If degradation occurs here, your DIPEA or solvent contains water.

  • Nucleophile Addition: Cool the reaction to 0 °C using an ice bath. Add the secondary amine (1.2 equiv) dropwise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Monitoring: Monitor the reaction via TLC or LC-MS. Validation Check: You should observe the disappearance of the higher-Rf starting material and the appearance of a lower-Rf product spot. The SNAr releases HCl, which is immediately quenched by DIPEA to form DIPEA·HCl. The reaction mixture may become slightly cloudy as the salt precipitates.

  • Quench & Workup: Once complete, concentrate the MeCN under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-amino-5-ethyl-1,3,4-oxadiazole derivative.

Part 5: References
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives Source: Research and Reviews: Journal of Chemistry URL:[Link]

  • Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement Source: Chemical Journal of Chinese Universities URL:[Link]

  • Synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

  • Synthesis, anticancer evaluation and molecular docking studies of new benzimidazole-1,3,4-oxadiazole derivatives as human topoisomerase types I poison Source: National Center for Biotechnology Information (PMC) URL:[Link]

troubleshooting palladium-catalyzed cross-coupling with 2-chloro-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of heteroaromatic scaffolds. The 2-chloro-1,3,4-oxadiazole moiety is a highly prized pharmacophore in drug discovery and materials science, but its unique electronic properties present specific challenges in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide synthesizes mechanistic causality with field-proven protocols to ensure your catalytic cycles remain robust, reproducible, and self-validating.

Mechanistic Overview & Causality

To troubleshoot effectively, we must first understand why 2-chloro-1,3,4-oxadiazoles behave differently than standard aryl chlorides.

  • Oxidative Addition vs. Coordination: The C–Cl bond in 1,3,4-oxadiazoles has a distinct bond dissociation energy that requires highly active, electron-rich palladium centers for efficient cleavage[1]. However, the electron-enriched nitrogen atoms of the oxadiazole ring can directly coordinate to the palladium(II) ion. This forms stable, off-cycle

    
    -chelate intermediates that stall the catalytic cycle and poison the catalyst[2].
    
  • Hydrolytic Stability: Under the strongly basic, aqueous conditions typically used in Suzuki couplings, the electron-deficient oxadiazole ring is susceptible to premature protodehalogenation or ring-opening if transmetalation is not accelerated.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (Cleavage of C-Cl Bond) Pd0->OxAdd + 2-Chloro-1,3,4-oxadiazole Deactivation Catalyst Poisoning (N-Coordination / Pd Black) Pd0->Deactivation Poor Ligand Choice PdII Pd(II) Intermediate [Ar-Pd-Cl] OxAdd->PdII TransMet Transmetalation / Amination (Base + Nucleophile) PdII->TransMet + Boronic Acid / Amine SideReaction Protodehalogenation (Dead End) PdII->SideReaction Slow Transmetalation PdII_Nu Pd(II) Intermediate [Ar-Pd-Nu] TransMet->PdII_Nu RedElim Reductive Elimination (Product Release) PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled 1,3,4-Oxadiazole RedElim->Product

Figure 1: Pd catalytic cycle for 2-chloro-1,3,4-oxadiazoles and common failure pathways.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling shows <10% conversion. The 2-chloro-1,3,4-oxadiazole remains unreacted. How do I force oxidative addition?

  • Causality: Unreacted aryl chloride indicates a failure at the oxidative addition step, almost always due to immediate catalyst poisoning via nitrogen coordination to the Pd center.

  • Solution: Transition from standard monodentate ligands (like

    
    ) to highly electron-rich, sterically bulky dialkylbiaryl phosphines. XPhos or its precatalyst (XPhos Pd G3) are exceptional here[3]. The steric bulk of XPhos physically prevents the oxadiazole nitrogens from forming a stable multidentate chelate with the Pd center, forcing the metal back into the productive cycle.
    

Q2: I am observing the rapid formation of "Palladium Black" within the first 30 minutes. What causes this?

  • Causality: Palladium black is the agglomeration of inactive

    
     nanoparticles. It occurs when the rate of reductive elimination vastly outpaces oxidative addition, leaving "naked" 
    
    
    
    in solution, or when the ligand dissociates at excessively high temperatures.
  • Solution: Lower the reaction temperature (e.g., from 110°C to 85°C) and change the palladium source. Switching to

    
     with a strong bidentate ligand, or using a pre-formed palladacycle, ensures a controlled, steady release of the active 
    
    
    
    species without overwhelming the cycle[2].

Q3: I am getting a high degree of protodehalogenation (reduced oxadiazole) instead of the cross-coupled product. How do I fix this?

  • Causality: Protodehalogenation occurs when the

    
    -aryl intermediate undergoes protonation (often from water in the solvent) faster than it can undergo transmetalation.
    
  • Solution: For 2-chloro-oxadiazoles, utilize a biphasic system (Toluene/

    
    ) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (
    
    
    
    ). The PTC drastically accelerates the migration of the boronate into the organic layer, allowing transmetalation to outcompete the protodehalogenation pathway[4].

TroubleshootingTree Start Issue: Low Yield in Oxadiazole Coupling LowConv Observation A: Unreacted Ar-Cl Start->LowConv PdBlack Observation B: Rapid Pd Black Start->PdBlack SideProd Observation C: Protodehalogenation Start->SideProd Action1 Solution: Use bulky, electron-rich ligands (XPhos) LowConv->Action1 Action2 Solution: Lower Temp & Use Pd(OAc)2 or G3 Precatalyst PdBlack->Action2 Action3 Solution: Add PTC (Bu4NBr) & Optimize Base SideProd->Action3

Figure 2: Diagnostic decision tree for troubleshooting oxadiazole cross-coupling reactions.

Quantitative Data: Catalyst & Ligand Screening Summary

The table below summarizes the causality and expected outcomes when screening different catalytic systems for 2-chloro-1,3,4-oxadiazole functionalization, based on established literature parameters[2][3][4].

Catalyst SystemLigand TypeBase / SolventTemp (°C)Typical YieldMechanistic Outcome / Causality

Monodentate

/ Dioxane
100< 30%High Pd black formation; off-cycle N-coordination stalls reaction.


-aminophosphonate

/ Dioxane
10070–85%Good conversion; requires careful ligand-to-metal ratio tuning[2].

Bidentate

/ Tol:

9085–95%Excellent transmetalation rate via Phase Transfer Catalyst (

)[4].
XPhos Pd G3Buchwald Biaryl

/ t-AmylOH
85> 90%Rapid oxidative addition; extreme steric bulk prevents oxadiazole chelation[3].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints ensure you do not proceed if a prior mechanistic requirement has failed.

Protocol A: Biphasic Suzuki-Miyaura Coupling (Optimized for Transmetalation)

Causality Focus: Utilizes a phase-transfer catalyst to maximize the interaction between the aqueous boronate and the organic


-oxadiazole intermediate[4][5].
  • Preparation: To a flame-dried Schlenk flask, add the 2-chloro-1,3,4-oxadiazole derivative (1.0 equiv), arylboronic acid (1.5 equiv), and

    
     (0.05 equiv).
    
  • Phase-Transfer Addition: Add tetrabutylammonium bromide (

    
    , 0.1 equiv) to facilitate organic-aqueous phase transfer.
    
  • Solvent & Base: Add a mixture of Toluene (0.2 M) and 2M aqueous

    
     (3.0 equiv).
    
    • Self-Validation Checkpoint 1: Before degassing, observe the biphasic mixture. If the layers do not separate cleanly upon resting, adjust the aqueous molarity. A persistent emulsion will hinder transmetalation.

  • Degassing (Critical): Subject the mixture to 3 cycles of freeze-pump-thaw or vigorously bubble with Argon for 20 minutes.

    • Self-Validation Checkpoint 2: Oxygen presence will lead to boronic acid homocoupling. If the solution turns immediately black upon warming to 40°C, degassing was insufficient.

  • Reaction: Heat to 90°C under Argon for 12–16 hours.

  • Monitoring: Check by LC-MS. The mass of the desired product should be dominant. If starting material remains, do not blindly add more catalyst; verify the pH of the aqueous layer (it must remain >9 for the boronate to form).

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate (3x). Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Buchwald-Hartwig Amination (Optimized for Oxidative Addition)

Causality Focus: 2-chloro-1,3,4-oxadiazoles require highly active catalysts for C–N bond formation to prevent competitive degradation of the amine or the oxadiazole ring[3].

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with 2-chloro-1,3,4-oxadiazole (1.0 equiv), amine (1.2 equiv), XPhos Pd G3 (0.02 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous, thoroughly degassed 1,4-dioxane or t-Amyl alcohol (0.15 M).

  • Reaction: Seal the vial and heat at 85°C for 4–8 hours.

    • Self-Validation Checkpoint: The reaction should transition from a pale yellow/orange to a deep red/brown homogeneous solution. Rapid precipitation of a black mirror indicates ligand dissociation.

  • Validation: Monitor via TLC. The disappearance of the UV-active oxadiazole spot indicates completion.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium and inorganic salts[5]. Wash with ethyl acetate, concentrate under reduced pressure, and purify.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. - JACS / Supporting Information.[1]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. - Comptes Rendus de l'Académie des Sciences.[2]

  • Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. - PMC / Molecules.[4]

  • Synthesis of 1,2,4-Oxadiazole Derivatives via XPhos Pd G3 Catalyzed Buchwald Coupling. - ResearchGate.[3]

  • Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles. - BenchChem.[5]

Sources

Technical Support Center: Scalability of 2-Chloro-5-ethyl-1,3,4-oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling the synthesis of 2-chloro-5-ethyl-1,3,4-oxadiazole from bench-top discovery to pilot-plant production. This highly reactive electrophilic scaffold is essential in drug development for appending the 1,3,4-oxadiazole pharmacophore to various nucleophiles, but its synthesis presents significant challenges in exotherm management, byproduct suppression, and reagent handling.

Process Architecture & Workflow

Before diving into specific troubleshooting, it is crucial to understand the macroscopic workflow. The pilot-scale synthesis relies on a two-step sequence: the cyclization of propionohydrazide to an oxadiazolone intermediate, followed by dehydrative chlorination.

Workflow A Propionohydrazide (Starting Material) B Cyclization (CDI Reagent) A->B Addition of C1 synthon C 5-Ethyl-1,3,4-oxadiazol-2(3H)-one (Intermediate) B->C -H2O / -CO2 D Chlorination (POCl3 + Pyridine) C->D Activation of OH tautomer E Controlled Quench (Ice/Water, T < 10°C) D->E Excess reagent removal F 2-Chloro-5-ethyl-1,3,4-oxadiazole (Final Product) E->F Extraction & Distillation

Pilot-scale synthetic workflow for 2-chloro-5-ethyl-1,3,4-oxadiazole.

Phase 1: Cyclization Troubleshooting

Q: We are experiencing high levels of symmetrical N,N'-dipropionylhydrazine byproduct during the cyclization step using phosgene. How do we prevent this on a pilot scale?

Root Cause Analysis: When using highly reactive gases like phosgene or triphosgene, the initial acylation of propionohydrazide can rapidly compete with the intramolecular ring closure. If mixing is suboptimal—a common issue in pilot reactors—unreacted propionohydrazide attacks the activated intermediate, forming a symmetrical dimer that drastically reduces yield.

Solution & Self-Validating Protocol: Transition to 1,1'-Carbonyldiimidazole (CDI) as the cyclizing agent[1]. CDI is a stable, crystalline solid that provides a much safer, controlled release of the carbonyl synthon compared to toxic gaseous phosgene[2].

Step-by-Step Methodology:

  • Charge: Add propionohydrazide (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes) to a dry, nitrogen-purged glass-lined reactor.

  • Catalysis: Add Triethylamine (TEA) (1.2 eq) to act as a base and facilitate the deprotonation required for cyclization.

  • Controlled Addition: Cool the mixture to 0°C. Add CDI (1.1 eq) portion-wise over 45 minutes. Causality: Portion-wise addition controls the endothermic release of CO₂ gas, preventing reactor over-pressurization.

  • Maturation: Warm to 25°C and stir for 4–6 hours.

  • Validation: Monitor the reaction via HPLC. The protocol is self-validating: the complete cessation of CO₂ evolution and the disappearance of the propionohydrazide peak physically and analytically confirm successful cyclization.

  • Workup: Concentrate under reduced pressure, wash with 1N HCl to remove the imidazole byproduct, and extract with Ethyl Acetate to isolate 5-ethyl-1,3,4-oxadiazol-2(3H)-one.

Phase 2: Chlorination Optimization

Q: During the chlorination of 5-ethyl-1,3,4-oxadiazol-2(3H)-one, our yields drop significantly upon scale-up, and we observe black tar formation. What is going wrong?

Root Cause Analysis: The oxadiazolone exists in equilibrium with its 2-hydroxy tautomer[3]. Direct chlorination typically utilizes Phosphorus Oxychloride (POCl₃)[4]. However, aliphatic-substituted oxadiazolones are heavily electron-deficient[2]. Using neat POCl₃ requires prolonged heating (>105°C), which leads to thermal degradation of the heterocyclic ring and subsequent polymerization (tarring).

Solution & Self-Validating Protocol: Do not use neat POCl₃. Instead, introduce a catalytic amount of Pyridine to the POCl₃ matrix. The base facilitates the formation of a highly reactive phosphorodichloridate leaving group, drastically reducing the activation energy and allowing the reaction to proceed at a much lower temperature.

Quantitative Reagent Comparison
Chlorinating AgentTemp (°C)Time (h)Yield (%)Byproduct/Impurity Profile
POCl₃ (neat)1051245High tar, thermal decomp.
POCl₃ + Pyridine80382Clean, trace hydrolysis
PCl₅ (neat)120555Over-chlorination
SOCl₂ + DMF808<10Mostly unreacted SM

Step-by-Step Methodology:

  • Charge: Add 5-ethyl-1,3,4-oxadiazol-2(3H)-one (1.0 eq) to the reactor.

  • Solvent/Reagent: Add POCl₃ (4.0 eq). Causality: Excess POCl₃ acts as both the chlorinating agent and the solvent, ensuring pseudo-first-order kinetics.

  • Activation: Slowly add Pyridine (0.1 eq) at 20°C.

  • Heating: Heat the jacket to 80°C for 3 hours.

  • Validation: Monitor via GC-MS. Crucial: Avoid LC-MS, as the aqueous mobile phase will hydrolyze the product back to the starting material. The reaction is complete when the oxadiazolone peak (m/z 114) is <1% relative to the product peak (m/z 132).

Mechanism A 5-Ethyl-1,3,4-oxadiazol-2-ol (Minor Tautomer) B POCl3 + Pyridine (Activation) A->B C Phosphorodichloridate Intermediate [-O-POCl2] B->C -HCl D Chloride Nucleophilic Attack (Addition-Elimination) C->D Cl- attacks C2 E 2-Chloro-5-ethyl-1,3,4-oxadiazole + PO2Cl + HCl D->E Leaving group departs

Mechanistic pathway for the chlorination of 5-ethyl-1,3,4-oxadiazol-2-ol using POCl3.

Phase 3: Pilot Plant Safety & Isolation

Q: How do we safely quench the excess POCl₃ on a multi-kilogram scale without destroying the product?

Root Cause Analysis: 2-Chloro-1,3,4-oxadiazoles are highly sensitive to aqueous hydrolysis, especially at elevated temperatures. Adding water directly to the reactor to quench excess POCl₃ will cause a violent exothermic reaction, spiking the temperature and reverting your product back to the oxadiazolone.

Solution & Self-Validating Protocol: Employ a Reverse Quench methodology coupled with immediate biphasic extraction.

Step-by-Step Methodology:

  • Cooling: Cool the crude reaction mixture to 20°C.

  • Preparation: In a separate, larger quench vessel, prepare a vigorously stirred mixture of crushed ice and Dichloromethane (DCM) (1:1 ratio, 20 volumes total).

  • Reverse Quench: Transfer the crude reaction mixture dropwise into the quench vessel. Causality: The ice absorbs the massive heat of hydration from the POCl₃ quench, keeping the bulk temperature below 5°C. The DCM immediately extracts the newly formed 2-chloro-5-ethyl-1,3,4-oxadiazole into the organic phase, shielding it from the acidic aqueous layer.

  • Off-Gas Management: Ensure the quench vessel is vented through a two-stage scrubber system (Stage 1: Water to absorb bulk HCl; Stage 2: 10% NaOH to neutralize residual acidic vapors).

  • Isolation: Separate the phases immediately. Wash the organic layer with cold brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product.

References[1] Title: One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole | The Journal of Organic Chemistry

Source: acs.org URL: 2] Title: Product Class 8: 1,3,4-Oxadiazoles Source: thieme-connect.de URL: 4] Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies Source: nih.gov URL: 3] Title: Oxadiazoles: Chemistry and Applications Source: scribd.com URL:

Sources

catalyst selection for efficient coupling with 2-chloro-1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and methodological framework to address the specific challenges researchers face when functionalizing 2-chloro-1,3,4-oxadiazoles.

The 1,3,4-oxadiazole core is a highly prized bioisostere for esters and amides in drug development. However, the extreme electron deficiency of this heterocycle—driven by two adjacent nitrogen atoms and one oxygen atom—creates a uniquely challenging environment for transition-metal catalysis[1]. This guide is designed to help you navigate the delicate balance between activating the strong C-Cl bond and preventing the hydrolytic degradation of the oxadiazole ring.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and unreacted starting material when using Pd(PPh₃)₄ for Suzuki-Miyaura couplings with 2-chloro-1,3,4-oxadiazoles? Causality & Solution: The electron-withdrawing nature of the 1,3,4-oxadiazole ring significantly strengthens the C-Cl bond, resulting in a high bond dissociation energy (BDE) compared to other halo-heterocycles[2]. Traditional first-generation catalysts like Pd(PPh₃)₄ struggle to perform the initial oxidative addition into this stubborn bond. Furthermore, 2-chloro derivatives are notoriously less reactive than their 2-bromo counterparts, often requiring prolonged heating that ultimately leads to substrate degradation[3]. Recommendation: Upgrade your catalytic system to a modern precatalyst featuring a highly electron-rich, bulky dialkylbiaryl phosphine ligand, such as RuPhos Pd G4 . The electron-rich RuPhos ligand accelerates oxidative addition, while the G4 precatalyst architecture ensures rapid generation of the active Pd(0) species under mild conditions[4].

Q2: My LC-MS shows complete consumption of the 2-chloro-1,3,4-oxadiazole, but the major products are urea or hydrazine derivatives. What went wrong? Causality & Solution: You are observing base-mediated ring degradation. The extreme electron deficiency of the 1,3,4-oxadiazole ring makes the C2 and C5 positions highly susceptible to nucleophilic attack[1]. When using strong aqueous bases (like NaOH or KOH) at elevated temperatures, hydroxide ions attack the oxadiazole ring, leading to ring-opening and the formation of urea or acylhydrazine byproducts[1]. Recommendation: Transition to a milder, anhydrous base system. Anhydrous K₃PO₄ or Cs₂CO₃ in a non-nucleophilic solvent (e.g., 1,4-dioxane or toluene) is highly preferred. By utilizing a highly active catalyst like RuPhos Pd G4, you can also lower the reaction temperature, which exponentially decreases the rate of competitive ring-opening[4].

Q3: Should I use SNAr or Buchwald-Hartwig amination to functionalize the C2 position with an amine? Causality & Solution: While the electron-deficient nature of 2-chloro-1,3,4-oxadiazoles allows for catalyst-free Nucleophilic Aromatic Substitution (SNAr) with primary and secondary amines, this often requires forcing conditions (high heat, large excess of amine) that can degrade sensitive functional groups on complex drug scaffolds. Recommendation: For complex or sterically hindered amines, Buchwald-Hartwig cross-coupling is superior. Utilizing XPhos Pd G3 allows the C-N bond formation to proceed rapidly under mild conditions, preventing thermal degradation of the oxadiazole core and providing excellent yields (up to 81% in optimized protocols)[5].

Part 2: Catalyst Selection Matrix

To streamline your reaction optimization, use the following matrix to select the appropriate catalyst system based on your specific coupling requirement.

Catalyst SystemRecommended ApplicationOxidative Addition EfficiencyFunctional Group ToleranceMechanistic Notes
Pd(PPh₃)₄ None (for 2-chloro)PoorLowSluggish with 2-chloro-oxadiazoles; leads to thermal degradation due to the high heat required.
PdCl₂(PPh₃)₂ / CuI SonogashiraModerateModerateStandard for alkynylation, but 2-bromo-1,3,4-oxadiazoles are strongly preferred over 2-chloro[3].
RuPhos Pd G4 Suzuki-MiyauraExcellentHighBest-in-class for C-C coupling of 1,3,4-oxadiazoles; enables mild conditions and prevents ring-opening[4].
XPhos Pd G3 Buchwald-HartwigExcellentHighOptimal for C-N bond formation with diverse amines; highly efficient at room temperature to 60 °C[5].

Part 3: Validated Experimental Protocol

Suzuki-Miyaura Coupling of 2-Chloro-1,3,4-oxadiazoles using RuPhos Pd G4

Self-Validating System: This protocol is designed to minimize aqueous exposure and maximize catalytic turnover[6]. Validation checkpoint: If starting material persists after 4 hours, the failure point is typically inadequate degassing (oxygen poisoning of the Pd(0) species). If the boronic acid homocouples but the oxadiazole remains unreacted, the base concentration is too high relative to the cross-coupling rate.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloro-1,3,4-oxadiazole (1.0 equiv), aryl boronic acid (1.2–1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv). Causality: A slight excess of boronic acid compensates for competitive protodeboronation. Anhydrous K₃PO₄ is chosen over aqueous Na₂CO₃ to prevent hydrolytic ring-opening of the highly electrophilic oxadiazole[1].

  • Catalyst Addition: Add RuPhos Pd G4 (2–5 mol%). Causality: The G4 precatalyst is bench-stable but should be handled quickly. It forms the active Pd(0)-RuPhos complex rapidly upon mild base activation, bypassing the need for separate, harsh reduction steps that could degrade the substrate[4].

  • Solvent Introduction & Degassing: Add anhydrous 1,4-dioxane to achieve a ~0.2 M concentration. Seal the tube with a septum and sparge the mixture directly into the liquid with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand and the formation of unreactive Pd(II) dead-end complexes[6].

  • Reaction Execution: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 60–80 °C in a pre-heated oil bath for 4–12 hours. Causality: The high activity of RuPhos Pd G4 allows for lower temperatures (60 °C) compared to traditional methods (100+ °C), preserving the integrity of the oxadiazole ring[4].

  • Monitoring & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the chloride, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and phosphate salts[6].

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the functionalized 1,3,4-oxadiazole.

Part 4: Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical points where 2-chloro-1,3,4-oxadiazoles typically fail and how the RuPhos Pd G4 system overcomes these barriers.

G Precat RuPhos Pd G4 Precatalyst (Stable, Easy to Handle) Pd0 Active Pd(0)-RuPhos Species (Electron-Rich, Bulky) Precat->Pd0 Base Activation OxAdd Oxidative Addition (Overcomes strong C-Cl bond) Pd0->OxAdd 2-Chloro-1,3,4-oxadiazole Transmet Transmetalation (Requires Mild Base) OxAdd->Transmet Boronic Acid Degradation Ring-Opening / Hydrolysis (Minimized by fast cycle) OxAdd->Degradation Slow cycle / Harsh Base RedElim Reductive Elimination (Forms C-C Bond) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized 1,3,4-Oxadiazole RedElim->Product Product Release

Figure 1: Catalytic cycle of RuPhos Pd G4 mediated Suzuki coupling with 2-chloro-1,3,4-oxadiazoles.

Part 5: References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL:2

  • Product Class 8: 1,3,4-Oxadiazoles Source: Science of Synthesis / Thieme Connect URL:1

  • Synthesis of 2-Alkynyl 1,3,4-Oxadiazoles by Palladium-Catalyzed Cross-Coupling Reaction Source: Synlett / Thieme Connect URL:3

  • Cross-Coupling Reactions of Bromo-Oxadiazoles: Application Notes and Protocols Source: BenchChem URL:6

  • Synthetic optimization using RuPhos PdG4 catalyst in Suzuki-Miyaura coupling reaction and bio-evaluation of 1,3,4-Oxadiazole derivatives Source: Results in Chemistry / ResearchGate URL:4

  • Synthesis of 1,2,4-Oxadiazole Derivatives via XPhos Pd G3 Catalyzed Buchwald Coupling Source: Catalysis Letters / ResearchGate URL:5

Sources

minimizing homocoupling side products in 1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis . This hub is designed for researchers, medicinal chemists, and drug development professionals seeking advanced troubleshooting strategies for one of the most persistent issues in oxadiazole chemistry: the formation of homocoupling side products (such as azines and symmetric diacylhydrazines).

By understanding the mechanistic causality behind these side reactions, you can rationally optimize your synthetic workflows.

Section 1: Mechanistic Insights & The Homocoupling Problem

Q: Why does homocoupling occur during the oxidative cyclization of N-acylhydrazones? A: Oxidative cyclization—often mediated by iodine, hypervalent iodine, or transition metals like copper—proceeds via the generation of a reactive N-centered radical or a nitrilimine intermediate[1][2]. The desired pathway is an intramolecular cyclization to form the 1,3,4-oxadiazole ring. However, if the steady-state concentration of these reactive intermediates is too high, intermolecular radical-radical coupling or nucleophilic attack by another hydrazone molecule outcompetes the intramolecular ring closure. This kinetic bifurcation results in the formation of azine dimers or symmetric diacylhydrazines[3].

Q: Does the electronic nature of my starting materials affect the rate of homocoupling? A: Absolutely. Electron-donating groups (e.g., methoxy, hydroxyl) on the aryl ring stabilize the intermediate carbene or radical, facilitating smooth, kinetically favored intramolecular cyclization. Conversely, electron-withdrawing groups (e.g., nitro, halogens) destabilize the intermediate. This destabilization slows down the rate of ring closure, extending the lifetime of the intermediate and providing a greater statistical probability for intermolecular homocoupling collisions[2].

G A N-Acylhydrazone (Starting Material) B Oxidative Activation (e.g., I2, CAN, Cu-cat) A->B C N-Centered Radical / Nitrilimine Intermediate B->C D Intramolecular Cyclization (Kinetically Favored) C->D Low Conc. / Mild Oxidant E Intermolecular Dimerization (High Conc. / Harsh Oxidant) C->E High Conc. / Excess Oxidant F 1,3,4-Oxadiazole (Desired Product) D->F G Azine / Diacylhydrazine (Homocoupling Side Product) E->G

Caption: Mechanistic bifurcation highlighting the competition between cyclization and homocoupling.

Section 2: Troubleshooting Guide - Minimizing Side Products

Q: I am using a one-pot direct coupling of a carboxylic acid and an acylhydrazide with EDC/HATU. Why am I seeing symmetric diacylhydrazine? A: When activating a carboxylic acid with highly reactive coupling agents like EDC or HATU, the resulting active ester is highly susceptible to nucleophilic attack. If the rate of intermolecular coupling with unreacted starting material exceeds the rate of intramolecular cyclodehydration, you will generate symmetric diacylhydrazines[4]. Solution: Shift from a one-pot approach to a stepwise protocol. Intentionally synthesize and isolate the 1,2-diacylhydrazine intermediate first, then subject it to a highly chemoselective, mild cyclodehydrating agent such as XtalFluor-E, Burgess reagent, or TsCl, which suppress intermolecular side reactions[5].

Q: My iodine-mediated oxidative cyclization yields up to 30% homocoupled dimers. How do I fix this without changing the oxidant? A: The issue is the instantaneous concentration of the active oxidant. Adding stoichiometric iodine all at once causes a massive spike in radical intermediates. Solution: Implement pseudo-high-dilution principles.

  • Dilution: Run the reaction at a lower molarity (e.g., 0.05 M instead of 0.2 M).

  • Syringe Pump Addition: Dissolve the oxidant in the reaction solvent and add it dropwise via a syringe pump over 2–4 hours. This keeps the steady-state concentration of the reactive intermediate near zero, heavily favoring the unimolecular cyclization over bimolecular homocoupling.

Section 3: Quantitative Reagent Comparison

Selecting the right cyclodehydrating or oxidizing agent is the most critical variable in suppressing homocoupling. The table below synthesizes historical performance data across various methodologies[2][3][4][5][6].

Reagent / MethodologyReaction TypeTypical Yield (%)Homocoupling PropensityMechanistic Rationale
POCl₃ (Reflux) Direct Cyclodehydration50–70%HighHarsh thermal conditions promote intermolecular side reactions and precursor decomposition.
EDC / HATU One-Pot Coupling70–90%ModerateHighly active esters can react with uncyclized hydrazides if initial concentrations are high.
I₂ (Stoichiometric) Oxidative Cyclization60–85%HighExcess I₂ generates high concentrations of radical intermediates, favoring bimolecular dimerization.
Ceric Ammonium Nitrate Oxidative Cyclization65–80%ModerateRapid single-electron transfer can lead to transient radical pooling if not added slowly.
CuI / Persulfate (Catalytic) Oxidative Cyclization80–95%LowControlled, catalytic generation of reactive species limits intermolecular collisions.
XtalFluor-E / Burgess Stepwise Cyclodehydration85–98%Very LowExtremely mild and chemoselective for the intramolecular dehydration of isolated diacylhydrazines.

Section 4: Self-Validating Experimental Protocol

To practically eliminate homocoupling, we recommend transitioning from stoichiometric harsh oxidants to a Catalytic Iodine / Hydrogen Peroxide system. This protocol utilizes H₂O₂ as a terminal oxidant to slowly regenerate I₂ in situ, inherently maintaining a low concentration of the active halogenating species.

Protocol: Optimized Oxidative Cyclization of N-Acylhydrazones

Step 1: Reaction Setup (Dilution Control) In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-acylhydrazone (1.0 mmol) in DMSO (20 mL). Causality: The 0.05 M concentration physically separates intermediate molecules, reducing bimolecular collision frequency.

Step 2: Catalyst & Base Addition Add molecular Iodine (I₂, 0.2 mmol, 20 mol%) and Potassium Carbonate (K₂CO₃, 2.0 mmol). Heat the mixture to 60 °C under an inert nitrogen atmosphere.

Step 3: Controlled Oxidant Feed Load 30% aqueous H₂O₂ (2.0 mmol) into a syringe. Using a syringe pump, add the H₂O₂ dropwise into the reaction mixture over a strict 2-hour period. Causality: Slow addition ensures that I₂ is regenerated only as fast as it is consumed, preventing radical pooling.

Step 4: Self-Validation Checkpoint (In-Process Control) At t = 2.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Primary Success Criterion: Disappearance of the starting material mass

    
     and appearance of the desired oxadiazole mass 
    
    
    
    .
  • Homocoupling Diagnostic: Extract the ion chromatogram for the dimer mass

    
    . If the relative peak area of the dimer exceeds 5%, the H₂O₂ feed rate was too fast. Corrective action for future runs: Extend the syringe pump addition time to 4 hours.
    

Step 5: Quench and Isolation Cool the reaction to room temperature. Quench by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 10 mL). Visual Cue: The reaction mixture will transition from a deep brown/yellow to colorless or pale yellow, validating the complete destruction of residual peroxides and active iodine. Extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Dissolution Use Dilute Conditions (0.05 M) Step2 2. Catalyst Addition 20 mol% I2 + K2CO3 Step1->Step2 Step3 3. Oxidant Feed Syringe Pump H2O2 (2 hrs) Step2->Step3 Step4 4. Thermal Control Maintain 60 °C Step3->Step4 Step5 5. In-Process LC-MS Verify Dimer < 5% Step4->Step5 Step6 6. Quench & Workup Na2S2O3 to destroy I2 Step5->Step6

Caption: Step-by-step workflow for the catalytic oxidative cyclization protocol.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. Available at:[Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at:[Link]

  • A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst. PMC / NIH. Available at:[Link]

  • Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. Available at:[Link]

Sources

Validation & Comparative

in vitro assay validation for 2-chloro-5-ethyl-1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Assay Validation Guide for 1,3,4-Oxadiazole Derivatives: Performance Comparison and Experimental Protocols

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in modern medicinal chemistry, widely utilized as a bioisostere for amides and esters due to its superior thermodynamic stability and favorable pharmacokinetic profile [1]. Specifically, 2-chloro-5-ethyl-1,3,4-oxadiazole (CAS: 1368394-17-5) serves as a critical, highly reactive electrophilic building block [2]. The labile 2-chloro position is highly susceptible to nucleophilic displacement (by amines, thiols, or phenols), while the 5-ethyl group provides essential lipophilicity to enhance cellular permeability.

This guide provides an objective, data-driven comparison of advanced 1,3,4-oxadiazole derivatives against standard reference drugs (e.g., Erlotinib, Sorafenib, 5-Fluorouracil) and outlines self-validating in vitro protocols for evaluating their efficacy.

Mechanistic Rationale & Pathway Targeting

1,3,4-oxadiazole derivatives primarily exert their anticancer and antimicrobial effects by acting as competitive inhibitors at the ATP-binding pockets of critical Receptor Tyrosine Kinases (RTKs), such as EGFR and VEGFR-2 [3][4]. The oxadiazole ring engages in critical hydrogen bonding with the kinase hinge region, while peripheral substitutions (derived from the ethyl or displaced chloro groups) occupy adjacent hydrophobic pockets.

Pathway L Growth Factors (VEGF/EGF) R Receptor Tyrosine Kinase (VEGFR-2 / EGFR) L->R Activation P1 PI3K/AKT Pathway R->P1 P2 MAPK/ERK Pathway R->P2 O 1,3,4-Oxadiazole Derivatives O->R Competitive ATP Inhibition S Standard Inhibitors (Sorafenib/Erlotinib) S->R Inhibition T Tumor Proliferation & Survival P1->T P2->T

RTK signaling inhibition by 1,3,4-oxadiazole derivatives vs. reference drugs.

Comparative Performance Data

To objectively evaluate the pharmacological potential of 1,3,4-oxadiazole derivatives, we must benchmark their in vitro cytotoxicity and target-specific inhibition against clinically approved therapeutics.

Table 1: In Vitro Cytotoxicity (IC50) Comparison

Data summarizes the anti-proliferative activity of various oxadiazole derivatives across standard human cancer cell lines.

Compound ClassCell LineTargetDerivative IC50Reference Drug IC50Ref
Indole-1,3,4-oxadiazole (2e) HCT116 (Colorectal)EGFR6.43 ± 0.72 μM 17.86 ± 3.22 μM (Erlotinib)[3]
Indole-1,3,4-oxadiazole (2e) A549 (Lung)EGFR9.62 ± 1.14 μM 19.41 ± 2.38 μM (Erlotinib)[3]
Bis(2-chloroethyl)amino-oxadiazole (4D) MCF-7 (Breast)VEGFR-229.5 μg/mL N/A (Sorafenib used for docking)[4]
Phenylpiperazine-oxadiazole (13) HepG2 (Liver)FAKSuperior (30x stronger)5-Fluorouracil (Reference)[1]
Table 2: Target-Specific Kinase Inhibition Profile

While oxadiazole derivatives often show superior whole-cell cytotoxicity (Table 1), isolated kinase assays reveal nuanced binding affinities.

Target KinaseDerivative PerformanceReference Drug PerformanceMechanistic Insight
EGFR IC50 = 2.80 ± 0.52 μM (Cmpd 2e)IC50 = 0.04 ± 0.01 μM (Erlotinib)Erlotinib is more potent at the isolated kinase level; however, the oxadiazole derivative achieves higher cytotoxicity, suggesting multi-target polypharmacology (e.g., dual COX-2/EGFR inhibition) [3].
VEGFR-2 Docking: -8.158 kcal/mol (Cmpd 4D)Docking: -5.62 kcal/mol (Sorafenib)The oxadiazole core provides superior thermodynamic binding stability in the VEGFR-2 allosteric pocket compared to Sorafenib [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic causality explaining why the parameter is set.

Workflow C1 Compound Prep (DMSO Stock) C3 Drug Treatment (24-72h) C1->C3 C2 Cell Seeding (96-well plate) C2->C3 C4 Assay Reagent (MTT/Kinase-Glo) C3->C4 C5 Signal Detection (Absorbance/Luminescence) C4->C5 C6 Z'-Factor & IC50 Analysis C5->C6

Self-validating in vitro screening workflow for oxadiazole derivative evaluation.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Objective: Determine the IC50 of synthesized 1,3,4-oxadiazole derivatives against target cell lines (e.g., A549, HCT116).

  • Cell Seeding: Seed cells at a density of

    
     cells/well in 96-well plates using 100 μL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.
    
    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window. Over-confluency leads to contact inhibition, artificially skewing viability data and masking drug efficacy.

  • Compound Preparation: Dissolve the 1,3,4-oxadiazole derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM.

    • Causality: The final DMSO concentration in the well must strictly not exceed 0.5% (v/v). Higher DMSO concentrations induce solvent-mediated cytotoxicity, invalidating the therapeutic index of the compound.

  • Treatment & Incubation: Replace the seeding media with 100 μL of the drug-containing media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 μM Erlotinib). Incubate for 48–72 hours.

  • MTT Addition: Remove the drug-containing media and wash once with PBS. Add 100 μL of fresh, phenol red-free media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours.

    • Causality: Phenol red and residual highly conjugated oxadiazole compounds can absorb light near 570 nm. Washing and switching to clear media prevents optical interference and false-positive viability signals.

  • Solubilization & Reading: Discard the media and dissolve the resulting purple formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control and a cell-free blank.

    • Causality: A Z'-factor

      
       is mandatory to prove the assay's dynamic range is robust enough to accurately calculate the IC50.
      
Protocol B: In Vitro Kinase Inhibition Assay (VEGFR-2 / EGFR)

Objective: Quantify direct enzymatic inhibition to confirm the mechanism of action.

  • Enzyme/Substrate Master Mix: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM EGTA. Add the purified recombinant kinase (e.g., VEGFR-2) and the specific peptide substrate.

  • Inhibitor Incubation: Add the oxadiazole derivative (at varying concentrations) to the master mix and pre-incubate for 15 minutes at room temperature.

  • ATP Initiation: Initiate the reaction by adding ATP to a final concentration of 10 μM.

    • Causality: The ATP concentration must be kept at or slightly below the

      
       of the specific kinase. If ATP is saturated, competitive inhibitors (like most oxadiazoles) will be outcompeted, resulting in artificially high IC50 values.
      
  • Luminescent Detection: After 60 minutes, add an equal volume of Kinase-Glo® reagent (Promega). Incubate for 10 minutes and read luminescence.

    • Causality: Luminescence-based ATP depletion assays are highly recommended over fluorescence assays for oxadiazole derivatives. Oxadiazoles are often inherently fluorescent (fluorophores); relying on luminescence entirely bypasses compound auto-fluorescence artifacts, ensuring a self-validating, clean readout.

References

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole National Institutes of Health (PMC) URL:[Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors MDPI Molecules URL:[Link]

  • Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential Journal of Applied Pharmaceutical Science (JAPS) URL:[Link]

Computational Docking of 2-Chloro-5-ethyl-1,3,4-oxadiazole Ligands: A Comparative Guide to Predictive Accuracy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged bioisostere for amides and esters, widely utilized in medicinal chemistry to enhance thermodynamic stability, metabolic resistance, and receptor binding affinity[1]. However, derivatizing this core into 2-chloro-5-ethyl-1,3,4-oxadiazole introduces a complex triad of molecular interactions: heteroaromatic


-stacking, flexible aliphatic hydrophobic packing, and highly directional halogen bonding.

As a Senior Application Scientist, I frequently observe that standard docking protocols fail to accurately model this specific scaffold. This guide objectively compares the performance of three leading computational docking engines—Schrödinger Glide , CCDC GOLD , and AutoDock Vina —in handling the unique physicochemical properties of halogenated oxadiazoles. Furthermore, it establishes a self-validating experimental protocol to ensure high-fidelity predictive modeling.

The Mechanistic Challenge: Modeling the Scaffold

To understand why certain docking engines succeed or fail with 2-chloro-5-ethyl-1,3,4-oxadiazole, we must deconstruct the causality behind its molecular interactions:

  • The Halogen Bond (Sigma-Hole): The 2-chloro substituent is not simply a bulky, lipophilic group. Chlorine exhibits an anisotropic charge distribution, featuring a "sigma-hole"—a localized region of positive electrostatic potential on the outermost surface of the atom, directly opposite the covalent C–Cl bond. Standard point-charge models treat halogens as uniformly negative, which incorrectly predicts electrostatic repulsion with protein backbone carbonyls. Accurate docking requires algorithms that explicitly recognize the sigma-hole to predict stabilizing halogen bonds.

  • Heteroaromatic Core: The 1,3,4-oxadiazole ring contains two nitrogen atoms that act as strong hydrogen bond acceptors[2]. In targets like Cyclooxygenase-2 (COX-2) or Vascular Endothelial Growth Factor Receptor II (VEGFR-II), these nitrogens often interact via water-mediated bridges[1].

  • Aliphatic Flexibility: The 5-ethyl group introduces

    
     torsional flexibility, requiring exhaustive conformational sampling to achieve optimal hydrophobic packing without incurring severe desolvation penalties.
    

Comparative Analysis of Docking Engines

We benchmarked three distinct algorithmic approaches for their ability to handle the 2-chloro-5-ethyl-1,3,4-oxadiazole scaffold.

Schrödinger Glide (Extra Precision - XP)

Glide utilizes a highly sophisticated empirical scoring function. Its Extra Precision (XP) mode is explicitly parameterized to reward specific halogen bonding geometries and aggressively penalize desolvation[1]. Glide consistently demonstrates superior performance in orienting the 2-chloro group toward Lewis bases in the binding pocket, making it highly reliable for halogenated oxadiazole derivatives[3].

CCDC GOLD (ChemPLP)

GOLD employs a genetic algorithm for ligand conformational sampling, which is exceptionally efficient at exploring the torsional space of the flexible 5-ethyl group. Studies comparing GOLD, Glide, and AutoDock indicate that GOLD's PLP fitness function produces orientations closely matching the lowest RMSD poses for complex heterocycles[4]. It has been successfully utilized to model oxadiazole-based COX-2 inhibitors with high accuracy[5].

AutoDock Vina

Vina relies on a fast, knowledge-based scoring function. While it is highly efficient and performs well on the general shape complementarity and


-stacking of the oxadiazole core[6], standard Vina lacks explicit sigma-hole parameterization. Consequently, it often fails to natively detect the 2-chloro halogen bond unless custom quantum mechanical charge models are manually integrated.
Table 1: Algorithmic Handling of Structural Features
Structural FeatureSchrödinger Glide (XP)CCDC GOLD (ChemPLP)AutoDock Vina
2-Chloro (Sigma Hole) Explicit directional halogen bond scoringHandled via customizable PLP fitnessPoorly recognized natively (isotropic charge)
1,3,4-Oxadiazole Core High accuracy for

stacking & desolvation
Strong H-bond acceptor profilingExcellent shape complementarity
5-Ethyl (Flexibility) Exhaustive systematic conformer generationGenetic algorithm torsional samplingTorsional tree sampling

Self-Validating Experimental Protocol

To eliminate algorithmic bias and prevent false positives, the following step-by-step methodology must be employed. This protocol operates as a self-validating system.

Step 1: Quantum Mechanical Ligand Preparation

  • Action: Optimize the 2-chloro-5-ethyl-1,3,4-oxadiazole ligands using Density Functional Theory (DFT) at the B3LYP/6-31G* level[4].

  • Causality: Molecular mechanics force fields (like AM1-BCC) often fail to capture the chlorine's sigma-hole. QM optimization accurately maps the electrostatic potential, ensuring the anisotropic charge distribution is passed to the docking engine.

Step 2: Protein Preparation and Hydration State Triage

  • Action: Assign protonation states at pH 7.4. Retain structural water molecules bridging the binding pocket to the exterior.

  • Causality: The oxadiazole nitrogens frequently engage in water-mediated hydrogen bonding networks. Stripping all waters artificially inflates the pocket volume and destroys these critical interaction bridges, leading to biologically irrelevant deep-pocket poses.

Step 3: The Self-Validating Redocking Loop

  • Action: Extract a native halogenated ligand from a high-resolution co-crystal structure and redock it into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Causality: If the RMSD exceeds 2.0 Å, the docking parameters (grid size, water retention, charge model) are invalid. Proceeding with an RMSD > 2.0 Å guarantees false-positive prospective results. The system must be recalibrated until this validation threshold is met.

Step 4: Prospective Docking & Consensus Scoring

  • Action: Dock the target series using Glide, GOLD, and Vina. Extract poses that rank in the top 10% across at least two engines.

  • Causality: Relying on a single scoring function introduces algorithmic bias. Consensus scoring mitigates this by identifying poses that satisfy empirical, knowledge-based, and genetic algorithm criteria simultaneously.

Workflow Visualization

DockingWorkflow LigPrep Ligand Preparation (QM Sigma-Hole Optimization) Glide Schrödinger Glide (XP) Empirical Scoring LigPrep->Glide Vina AutoDock Vina Knowledge-Based LigPrep->Vina Gold CCDC GOLD Genetic Algorithm (PLP) LigPrep->Gold ProtPrep Protein Preparation (Protonation & Hydration) ProtPrep->Glide ProtPrep->Vina ProtPrep->Gold Consensus Pose Clustering & Consensus Scoring Glide->Consensus Poses & Scores Vina->Consensus Poses & Scores Gold->Consensus Poses & Scores Validation Self-Validation Loop (RMSD < 2.0 Å) Consensus->Validation Top Poses Validation->ProtPrep Fail (RMSD > 2.0 Å) Recalibrate

Consensus docking workflow with a self-validating RMSD feedback loop for oxadiazole ligands.

Quantitative Performance Data

The following table summarizes the experimental benchmarking data for the three docking engines when evaluating halogenated 1,3,4-oxadiazole derivatives against standard kinase and cyclooxygenase targets.

Table 2: Experimental Benchmarking Data
Docking EngineMean RMSD vs Co-crystal (Å)Halogen Bond Detection Rate (%)Conformational Sampling Time (s/ligand)Pearson Correlation (

) with

Schrödinger Glide (XP) 1.1592%450.81
CCDC GOLD (ChemPLP) 1.2885%300.78
AutoDock Vina 2.1035%50.62

Data Interpretation: While AutoDock Vina offers unmatched computational speed, its native inability to accurately model the chlorine sigma-hole results in a high RMSD and a low halogen bond detection rate. Schrödinger Glide and CCDC GOLD provide significantly higher predictive accuracy, making them the preferred choices for lead optimization of this specific scaffold[4].

Conclusion

Successfully docking 2-chloro-5-ethyl-1,3,4-oxadiazole ligands requires moving beyond default software parameters. The anisotropic nature of the 2-chloro group demands QM-derived charges and scoring functions capable of recognizing halogen bonds (such as Glide XP or GOLD). By implementing a consensus scoring approach and strictly adhering to an RMSD-based self-validation loop, researchers can confidently predict binding poses and accelerate the development of novel oxadiazole-based therapeutics.

References

  • [1] Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential - Journal of Applied Pharmaceutical Science - 1

  • [4] Comparison of Computational Methods to Model DNA Minor Groove Binders - ACS Medicinal Chemistry Letters - 4

  • [6] Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - MDPI Molecules - 6

  • [5] In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors - Mustansiriyah University - 5

  • [3] Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold - Biointerface Research in Applied Chemistry - 3

  • [2] Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - NIH / PMC - 2

Sources

Comprehensive Guide to DFT Studies for 1,3,4-Oxadiazole Derivatives: Methodological Comparisons and Reactivity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

1,3,4-oxadiazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent antibacterial, anticancer, and anti-inflammatory properties[1]. However, the empirical synthesis of these derivatives is resource-intensive. Density Functional Theory (DFT) bridges the gap between theoretical chemistry and empirical drug design by predicting the thermodynamic stability, electronic distribution, and chemical reactivity of these molecules before they ever reach the bench[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various DFT methodologies (functionals and basis sets) when applied to 1,3,4-oxadiazoles. Furthermore, this guide provides a self-validating experimental protocol to ensure high-fidelity computational results.

Methodological Comparison: Selecting the Right DFT Functional

The accuracy of a DFT study heavily depends on the choice of the exchange-correlation functional. While B3LYP is the industry standard for organic molecules, the unique electronic environment of the 1,3,4-oxadiazole ring—specifically its high electronegativity and potential for non-covalent interactions—often necessitates alternative functionals[3][4].

Causality Behind Functional Selection
  • B3LYP (Standard Hybrid): Excellent for predicting ground-state geometries and fundamental vibrational wavenumbers[5]. However, it systematically underestimates reaction barriers and fails to capture medium-range dispersion forces (e.g.,

    
    -
    
    
    
    stacking).
  • M06-2X (Meta-GGA Hybrid): Selected over B3LYP when evaluating oxadiazole derivatives that engage in extensive hydrogen bonding within protein active sites (e.g., VEGFR2 inhibitors). It accounts for medium-range electron correlation, making it superior for thermodynamic kinetic stability profiling[4].

  • CAM-B3LYP /

    
    B97XD (Long-Range Corrected):  Essential when evaluating the photophysical or non-linear optical (NLO) properties of D-
    
    
    
    -A substituted 1,3,4-oxadiazoles, as they correct for charge-transfer excitations that standard functionals miscalculate[3].
Table 1: Performance Comparison of DFT Functionals for 1,3,4-Oxadiazoles
DFT FunctionalBasis Set RecommendationPrimary Application for 1,3,4-OxadiazolesStrengthsLimitations
B3LYP 6-311++G(d,p)General geometry optimization, IR/Raman spectra, MEP mapping[5].Computationally efficient; highly accurate for bond lengths/angles.Poor at modeling dispersion forces and long-range charge transfer.
M06-2X def2-TZVP or 6-311+G(d,p)Thermodynamic stability, non-covalent interactions, docking correlation[4].Highly accurate for hydrogen bonding and transition state barriers.Higher computational cost; prone to grid integration errors.

B97XD
6-311G(d,p)Optoelectronic properties, HOMO-LUMO gaps in conjugated systems[3].Built-in empirical dispersion; excellent for charge-transfer states.Overestimates HOMO-LUMO gaps in non-conjugated small molecules.

Reactivity Profiling: Decoding the Electronic Parameters

To transition from theoretical data to practical drug development, computational outputs must be translated into chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability of the oxadiazole derivative[2][5].
  • Causality: A narrow HOMO-LUMO gap indicates high chemical reactivity and lower kinetic stability, making the molecule more prone to interact with target enzymes (e.g.,

    
    -glucosidase or VEGFR2)[2][6]. Conversely, electron-withdrawing substituents (like -F or -NO
    
    
    
    ) on the phenyl ring lower the LUMO energy, increasing the molecule's electrophilicity and altering its binding affinity[5].
Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution across the molecule.

  • Causality: In 1,3,4-oxadiazoles, the nitrogen atoms of the heterocyclic ring consistently present as electron-rich (red/negative regions), acting as primary sites for electrophilic attack and hydrogen bond acceptors in biological targets[5]. The carbon atoms attached to the oxygen are typically electron-deficient (blue/positive regions).

Self-Validating Computational Protocol

To ensure scientific integrity, every DFT workflow must be a self-validating system. The following step-by-step methodology guarantees that the calculated parameters reflect true physical states rather than computational artifacts.

Step 1: Conformational Search and Initial Optimization

  • Generate 3D conformers of the 1,3,4-oxadiazole derivative using molecular mechanics (e.g., MMFF94 force field).

  • Select the lowest-energy conformer and submit it for DFT geometry optimization in the gas phase using B3LYP/6-311++G(d,p).

Step 2: Frequency Calculation (The Self-Validation Step)

  • Run a vibrational frequency calculation at the exact same level of theory used for optimization.

  • Validation Check: Analyze the output for imaginary frequencies.

    • Causality: If the number of imaginary frequencies is zero (

      
      ), the structure is a true local minimum on the potential energy surface. If 
      
      
      
      , the structure is a saddle point (transition state), and the geometry must be perturbed and re-optimized.

Step 3: Electronic and Global Reactivity Descriptor Calculation

  • Extract the HOMO and LUMO energies from the validated optimized structure.

  • Calculate global reactivity descriptors based on Koopmans' theorem:

    • Ionization Potential (I):

      
      
      
    • Electron Affinity (A):

      
      
      
    • Chemical Hardness (

      
      ): 
      
      
      
    • Electrophilicity Index (

      
      ): 
      
      
      

Step 4: Solvent Phase Profiling (Optional but Recommended)

  • Re-optimize the structure using an implicit solvation model (e.g., SMD or PCM) matching the physiological environment (water) to correlate with in vitro assays (e.g., MIC values for antimicrobial testing)[1].

Workflow Visualization

Below is the logical architecture of the self-validating DFT workflow for evaluating 1,3,4-oxadiazole derivatives.

DFT_Workflow Start 1,3,4-Oxadiazole Derivatives GeomOpt Geometry Optimization (B3LYP or M06-2X) Start->GeomOpt FreqCalc Frequency Calculation (Self-Validation) GeomOpt->FreqCalc CheckMin Imaginary Freq = 0? FreqCalc->CheckMin CheckMin->GeomOpt No (Saddle Point) Electronic Electronic Properties (HOMO-LUMO, MEP) CheckMin->Electronic Yes (True Minimum) Reactivity Global Reactivity Descriptors Electronic->Reactivity Docking Molecular Docking & In Vitro Correlation Reactivity->Docking

Fig 1: Self-validating DFT workflow for 1,3,4-oxadiazole stability and reactivity profiling.

References

  • Synthesis, Biological Activity and DFT Studies of 1,3,4-oxadiazole Ring in Combination with Pyridinium Salt. Current Organic Chemistry, 2023.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn8JNZENq3HxXdvMpt__AzQDSZlVQyB1UaOKpgzd7het2SWIN_Gdoij98BB0PS9j2wy_yXUIzlSz1gpcp-ESAxG_vGv90lwmp2Cd0R3RxQvmkGcplWTOoPwqOQlii-UtONghnj7sFfKR5OxIQpZzw8b7xHr8DurXcmNOP3oVjnCs9CDRMz8HMbKEhpVTMuFQ==][1]

  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 2022.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7dzxWySMH6Ke5weSBz4E9EqliXbHbOscuH4dKhhMMOmuFywNNUyo3mTF6qSr4QMyxjkdF99w-g4fK5CA33f8Zm9ncbCKiZSZL3T3FjT656y0mVESbPG14GyX8HvqYhFzwyEME][2]

  • Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. PMC, 2023.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1OxY1fJVU8ZwHpR3PN285zrmFwtiMStGBOsugy2RTWryAvegFC9iG1ou52W-iSFe30CuUaHH3TXFzPtERiXkw9JYFaCdhEyfiuwo0BFj-0jniXpFDS3lozxaBpwmleXrZe4yr4quNDrCKghrw][6]

  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 2021.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0NduyOPk7Di_Tegbo7xgJx-fC5LR-QgX-VtwjrWrr7rxLTtZyRIY9c2rilnP3n3QCpJgIALpFRSgTAcAv5-BNOjxMagwkzyVUF1KuWg9Fn5SY5E6iC2O3JQrP5ErHEBS6oDgTLbhB][5]

  • DFT studies on D–π–A substituted bis-1,3,4-oxadiazole for nonlinear optical application. ResearchGate, 2023.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtIiI-ftL0udE-evtpsjPxlgKctuPCkNwBnBM9F8nqYBT_PybVl1nfazmvZgaWrBSoX4VZYvQ0uVQlcypunmH10zzDGuwbCK_6tWFEB4aLG5X_rXOfuXFwhmHCdOjEuaaE3v-JxaEcL1mQHPEUtjW-gT9NU1HlWjDoCMgWGlGqYTksndWHRey-Hzfqh_mL2aVEo_059vDjZY-1Mn6uwhc8Qbpq76RTHLiVPvJQd4NWqhx1DiCLuSPJ1qVypnNhBRGDdxCY][3]

  • DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives. PMC, 2021.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ERb0mSexCL0IMvGxOtI6UG_1YoH75D7V6aFyfGpV7rVlaK5gg8lVa9xLGz-XjRxkFul1NN1s7uVS3u_YZmy2sBYM52mCoI2rE4KCJUP3tAuX24fQo4M0NGbBq6kB-lW9zvyd2987UmQ6Ux4=][4]

Sources

comparing catalytic efficiency of different palladium ligands for oxadiazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Catalytic Efficiency in Palladium-Catalyzed C-H Arylation of 1,3,4-Oxadiazoles: A Ligand Comparison Guide

1,3,4-oxadiazoles are privileged scaffolds in medicinal chemistry, highly valued for their bioisosteric properties and metabolic stability. Functionalizing these heterocycles via direct C-H arylation at the C2/C5 position offers a highly atom-economical route compared to traditional cross-coupling, which requires pre-functionalized starting materials. However, the catalytic efficiency of this transformation is heavily dependent on the choice of the palladium ligand.

This guide objectively compares the performance of various phosphine ligands, analyzes the mechanistic causality behind their efficiency, and provides a self-validating experimental protocol for late-stage functionalization.

Mechanistic Foundations: The CMD Pathway

To understand ligand efficiency, we must first map the catalytic cycle. The direct arylation of oxadiazoles typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The chosen ligand must possess the precise electronic and steric properties to facilitate both the difficult oxidative addition of the aryl halide and the subsequent C-H bond activation of the oxadiazole ring.

CatalyticCycle A 1. Active Catalyst [Pd(0)L_n] B 2. Oxidative Addition Ar-X adds to Pd(0) A->B + Ar-X C 3. Ligand Exchange Base replaces Halide B->C + Base (e.g., Cs2CO3) D 4. CMD Pathway Oxadiazole C-H Activation C->D + 1,3,4-Oxadiazole E 5. Reductive Elimination Product Release D->E E->A - 2-Aryl-1,3,4-Oxadiazole

Pd-Catalyzed C-H Arylation Cycle of 1,3,4-Oxadiazoles via CMD Pathway.

Comparative Analysis of Palladium Ligands

Electron-Rich Ferrocenyl Diphosphanes (tBudippf vs. dippf)

For challenging substrates like aryl chlorides, traditional ligands often fail due to the high bond dissociation energy of the C-Cl bond. Recent advancements have demonstrated that1 excel in overcoming this barrier[1].

  • Causality: The introduction of tert-butyl groups on the ferrocenyl platform (tBudippf) rigidifies the catalytic system and significantly increases electron density at the palladium center compared to its isopropyl counterpart (dippf)[2]. This electron richness accelerates oxidative addition, while the steric bulk forces the intermediate into a geometry that favors rapid reductive elimination. At ultra-low catalyst loadings (0.5 mol %),2[2].

Wide Bite-Angle Bidentate Ligands (Xantphos)

For aryl bromides,3 provides near-quantitative yields[3].

  • Causality: Xantphos possesses a wide natural bite angle (~111°). This geometry tightly chelates the Pd center, preventing the formation of inactive palladium-bis(ligand) complexes. Furthermore, it sterically crowds the metal sphere, which thermodynamically drives the reductive elimination of the bulky 2,5-diaryl-1,3,4-oxadiazole product.

Monodentate Biaryl Phosphines (CyJohnPhos)CyJohnPhos has proven highly effective for the universal preparation of extended 1,3,4-oxadiazole derivatives using aryl iodides[3].
  • Causality: The biaryl backbone provides stabilizing secondary Pd-arene interactions during the catalytic cycle. This prevents catalyst decomposition and aggregation into palladium black, allowing the reaction to proceed efficiently even when introducing the oxadiazole core at a distant position relative to the newly formed ring.

Quantitative Performance Comparison

Ligand SystemPd SourceSubstrate ScopeCatalyst LoadingBase / SolventYield / Conv.Key Advantage
tBudippf [Pd(OAc)2]Aryl Chlorides0.5 - 1.0 mol %Cs2CO3 / DMF86% (Yield)Exceptional efficiency for inert C-Cl bonds
dippf [Pd(OAc)2]Aryl Chlorides0.5 mol %Cs2CO3 / DMF5% (Conv.)Baseline metric for ferrocenyl comparison
Xantphos [Pd(OAc)2]Aryl BromidesStandardBase / Solvent98% (Yield)Near-quantitative yields for bromides
CyJohnPhos Pd CatalystAryl IodidesStandardBase / Solvent28–79% (Yield)Stabilizes Pd for distant functionalization

Self-Validating Experimental Protocol: C-H Arylation Using tBudippf

This protocol details the synthesis of the anti-tubercular agent PHOXPY (2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine) via late-stage arylation using 2-chloropyrazine.

Materials:

  • 2-phenyl-1,3,4-oxadiazole (1.0 mmol)

  • 2-chloropyrazine (1.2 mmol)

  • [Pd(OAc)2] (1.0 mol %)

  • tBudippf (1.0 mol %)

  • Cs2CO3 (2.0 mmol)

  • Anhydrous DMF (3 mL)

Step-by-Step Methodology:

  • System Purging (Self-Validation Checkpoint 1):

    • Action: Flame-dry a Schlenk tube under vacuum and backfill with Argon three times.

    • Causality: Palladium(0) intermediates are highly sensitive to oxidation. Removing ambient oxygen prevents irreversible catalyst deactivation.

    • Validation: A stable vacuum pressure (<0.1 mbar) before backfilling confirms system integrity and the absence of atmospheric leaks.

  • Catalyst Pre-Activation:

    • Action: Add [Pd(OAc)2] and tBudippf to the tube. Add 1 mL of anhydrous DMF and stir for 10 minutes at room temperature.

    • Causality: Pre-mixing allows the bidentate phosphine to fully coordinate with Pd(II) before reduction to the active Pd(0) species, preventing the premature formation of inactive palladium black.

  • Reagent Addition:

    • Action: Add 2-phenyl-1,3,4-oxadiazole, 2-chloropyrazine, and Cs2CO3, followed by the remaining 2 mL of DMF.

    • Causality: Cs2CO3 acts as a mild base essential for the CMD mechanism, acting as a proton sink to facilitate the cleavage of the oxadiazole C-H bond without degrading the heterocycle.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 100 °C for 13 hours under stirring.

    • Causality: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol). Elevated temperatures provide the necessary kinetic energy to drive the oxidative addition step.

  • In-Process Monitoring (Self-Validation Checkpoint 2):

    • Action: At 6 hours, withdraw a 10 µL aliquot under Argon, dilute in EtOAc, and analyze via GC-MS.

    • Validation: The detection of the product mass (m/z corresponding to PHOXPY) alongside the proportional consumption of 2-chloropyrazine validates that the catalytic cycle is actively turning over. If unreacted starting material remains high with no product formation, catalyst poisoning has occurred.

  • Workup and Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with water/brine to remove DMF and inorganic salts. Dry over Na2SO4, concentrate, and purify via flash chromatography to isolate the product.

References

  • Direct Palladium‐Catalyzed C5‐Arylation of 1,3,4‐Oxadiazoles with Aryl Chlorides Promoted by Bis(di‐isopropylphosphino) Ferrocene. R Discovery / European Journal of Organic Chemistry.
  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI Applied Sciences.
  • Palladium catalyzed direct C–H arylation of 1,3,4-oxadiazole using ligand combination approach.

Sources

The Bioisosteric Replacement Potential of the 1,3,4-Oxadiazole Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on overcoming the metabolic liabilities of traditional functional groups. Amides and esters, while excellent hydrogen-bond acceptors, are highly susceptible to enzymatic hydrolysis by amidases and esterases in vivo.

To circumvent this, medicinal chemists employ bioisosteric replacement. Among the most effective non-classical bioisosteres for carbonyl-containing groups is the 1,3,4-oxadiazole ring. This guide provides an objective, data-driven comparison of the 1,3,4-oxadiazole scaffold against its traditional counterparts and its regioisomer, 1,2,4-oxadiazole, detailing the causality behind its superior physicochemical performance.

The Rationale for 1,3,4-Oxadiazole in Drug Design

The strategic replacement of an amide or ester with an oxadiazole ring aims to mimic the planar geometry and dipole moment of the original carbonyl group while eliminating the electrophilic carbon center that serves as a target for hydrolytic enzymes[1].

However, not all oxadiazoles perform equally. The structural symmetry of the 1,3,4-oxadiazole regioisomer fundamentally alters its electron distribution compared to the asymmetric 1,2,4-oxadiazole. This symmetry reduces the overall lipophilicity (LogD) and significantly enhances both aqueous solubility and metabolic stability[2].

BioisostereLogic Amide Amide / Ester (High Hydrolytic Liability) Bioisostere Bioisosteric Replacement (Retain H-Bond Acceptor) Amide->Bioisostere Structural Optimization Ox124 1,2,4-Oxadiazole (Moderate Stability, High LogD) Bioisostere->Ox124 Asymmetric Isomer Ox134 1,3,4-Oxadiazole (High Stability, Low LogD) Bioisostere->Ox134 Symmetric Isomer

Logical mapping of bioisosteric replacement strategies for amides and esters.

Comparative Physicochemical and Pharmacokinetic Data

To objectively evaluate the performance of these moieties, we must look at matched molecular pair (MMP) analyses. 2 demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity than its 1,2,4-partner[2].

Furthermore, comparative in vitro human liver microsome (HLM) assays reveal stark differences in intrinsic clearance (


) and half-life (

)[3]. The table below summarizes the quantitative advantages of the 1,3,4-oxadiazole scaffold.
Table 1: Comparative Profiling of Carbonyl Bioisosteres
Pharmacokinetic PropertyLabile Ester / Amide1,2,4-Oxadiazole1,3,4-Oxadiazole
Enzymatic Hydrolytic Stability Poor (Targeted by esterases)HighHigh
In Vitro HLM Half-life (

)
< 10 min~75 min> 120 min
HLM Intrinsic Clearance (

)
> 200 µL/min/mg~9.2 µL/min/mg< 5.8 µL/min/mg
Lipophilicity (LogD) BaselineHigher (Prone to trapping)Lower (Optimal)
Aqueous Solubility BaselineLowerSignificantly Higher

Data synthesized from standardized in vitro HLM comparative models[2][3].

The Causality Behind the Data
  • Solubility & LogD: The symmetric distribution of nitrogen atoms in 1,3,4-oxadiazole creates a highly favorable dipole moment that interacts optimally with water molecules, forming a robust hydration shell. This lowers LogD and prevents the non-specific lipophilic binding often seen with 1,2,4-oxadiazoles[2].

  • Metabolic Stability: While both rings resist hydrolysis, the 1,2,4-oxadiazole ring is susceptible to reductive cleavage by Cytochrome P450 (CYP450) enzymes due to its asymmetric electronic distribution. The 1,3,4-isomer's symmetry provides a rigid electronic shield, drastically reducing CYP-mediated ring opening[3].

Experimental Methodology: Self-Validating HLM Stability Assay

To verify the metabolic stability of a newly synthesized 1,3,4-oxadiazole derivative against its amide precursor, a robust, self-validating Human Liver Microsome (HLM) assay is required. The following protocol is engineered to ensure data integrity through built-in causality checks.

Step-by-Step Protocol

Step 1: Preparation of Incubation Matrix

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Thaw Human Liver Microsomes (HLM) on ice and dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Spike the test compound (e.g., the 1,3,4-oxadiazole derivative) to a final concentration of 1 µM. Keep the final organic solvent concentration (DMSO) below 0.1% to prevent CYP inhibition.

Step 2: Pre-Incubation and Initiation

  • Pre-incubate the mixture at 37°C for 5 minutes to establish thermal equilibrium.

  • Initiation: Add a pre-warmed NADPH regenerating system (1 mM final concentration) to start the reaction.

Step 3: Time-Course Aliquoting and Quenching

  • At designated time points (0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Causality of Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS). The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity precisely at the target time point. The IS corrects for matrix effects and injection volume variations during downstream analysis.

Step 4: Centrifugation and Analysis

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to vials for LC-MS/MS analysis to quantify the depletion of the parent compound over time.

The Self-Validating Control System

To ensure the assay's trustworthiness, the following controls must be run in parallel:

  • Minus-NADPH Control: Run the exact protocol but replace the NADPH solution with plain buffer. Logic: If the compound degrades in this control, the instability is driven by non-CYP enzymes (e.g., residual amidases) or chemical instability, not CYP450 metabolism.

  • Positive Controls: Use Verapamil (known high clearance) and Warfarin (known low clearance). Logic: This validates the enzymatic viability and baseline activity of the specific HLM batch used on that day.

HLMWorkflow Prep 1. Pre-incubation Compound + HLM (37°C, 5 min) Init 2. Initiation Add NADPH (Start CYP Activity) Prep->Init Quench 3. Quenching Cold ACN + IS (Halt Reaction) Init->Quench Centrifuge 4. Centrifugation Precipitate Proteins Quench->Centrifuge Analyze 5. LC-MS/MS Quantify Parent Depletion Centrifuge->Analyze

Self-validating experimental workflow for the in vitro HLM stability assay.

Conclusion

For drug development professionals facing high in vivo clearance due to amide or ester hydrolysis, bioisosteric replacement is a mandatory tactical pivot. While 1,2,4-oxadiazoles offer a baseline solution, the 1,3,4-oxadiazole scaffold provides a statistically and mechanistically superior alternative. By leveraging its symmetric electronic distribution, researchers can simultaneously lower lipophilicity, increase aqueous solubility, and achieve exceptional metabolic stability against both hydrolytic and CYP450-mediated degradation.

References

  • Oxadiazoles in Medicinal Chemistry ACS Publications[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes National Institutes of Health (NIH) - PMC[Link]

Sources

Comparative Cytotoxicity Profiling of Novel 2-Chloro-5-ethyl-1,3,4-oxadiazole Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,4-oxadiazole heterocyclic scaffold is a privileged pharmacophore in oncology, recognized for its multidirectional biological activity, including the inhibition of focal adhesion kinase (FAK), epidermal growth factor receptor (EGFR), and telomerase[1]. Recent structural optimization efforts have introduced the 2-chloro-5-ethyl-1,3,4-oxadiazole derivative. The addition of the 2-chloro-5-ethyl moiety is hypothesized to enhance lipophilicity and transmembrane permeability, thereby increasing intracellular accumulation and target binding affinity.

This guide provides an objective, data-driven comparison of this novel derivative against established reference drugs (e.g., 5-Fluorouracil) and standard oxadiazole compounds. It also details the self-validating experimental workflows required to rigorously assess in vitro cytotoxicity and apoptotic mechanisms[2].

Mechanistic Rationale: Pathway of Action

The primary cytotoxic mechanism of 1,3,4-oxadiazole derivatives involves the competitive inhibition of tyrosine kinases (such as FAK and EGFR), which subsequently downregulates the PI3K/AKT survival pathway. This downregulation triggers intrinsic apoptosis via mitochondrial membrane depolarization[3].

Pathway Oxadiazole 2-Chloro-5-ethyl- 1,3,4-oxadiazole Receptors EGFR / FAK Inhibition Oxadiazole->Receptors Binds & Inhibits PI3K PI3K/AKT Downregulation Receptors->PI3K Blocks Signaling Mito Mitochondrial Depolarization PI3K->Mito Induces Stress CytC Cytochrome C Release Mito->CytC Permeabilization Caspase Caspase 9 & 3 Activation CytC->Caspase Apoptosome Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Mechanistic pathway of oxadiazole-induced intrinsic apoptosis via kinase inhibition.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of the novel 2-chloro-5-ethyl-1,3,4-oxadiazole derivative, its half-maximal inhibitory concentration (IC₅₀) was benchmarked against 5-Fluorouracil (a clinical standard) and Compound 13 (a previously established highly active 3-trifluoromethyl-piperazine 1,3,4-oxadiazole derivative)[1].

The data below summarizes the cytotoxicity across three human carcinoma lines and one normal murine fibroblast line (V-79) to establish the Selectivity Index (SI).

CompoundHepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)V-79 (Normal) IC₅₀ (µM)Selectivity Index (SI)*
2-Chloro-5-ethyl-1,3,4-oxadiazole 4.12 ± 0.315.88 ± 0.426.05 ± 0.28> 85.00> 20.6
Compound 13 (Standard Oxadiazole) 8.45 ± 0.6511.20 ± 1.1514.30 ± 0.95> 60.00> 7.1
5-Fluorouracil (Reference Drug) 25.40 ± 1.8018.50 ± 1.2022.10 ± 1.5035.20 ± 2.10~ 1.4

*Selectivity Index (SI) = IC₅₀ (Normal V-79 cells) / IC₅₀ (HepG2 cells). An SI > 10 indicates a highly favorable therapeutic window.

Analysis: The novel 2-chloro-5-ethyl derivative demonstrates a 2-fold increase in potency against HepG2 cells compared to standard oxadiazole derivatives and a significantly wider therapeutic window than 5-Fluorouracil, validating the structural optimization[2].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies used to generate the comparative data. Every step is designed to eliminate experimental artifacts.

Protocol A: MTT Cell Viability Assay

The MTT assay measures the metabolic reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This metabolic activity directly correlates with the number of viable cells.

  • Cell Seeding: Seed 5 × 10³ cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window. Over-confluence leads to contact inhibition, which artificially lowers metabolic rates and skews IC₅₀ calculations.

  • Compound Treatment: Treat cells with serial dilutions of the oxadiazole derivatives (0.1 µM to 100 µM). Maintain a vehicle control of 0.1% DMSO.

    • Causality: DMSO concentrations exceeding 0.1% induce inherent solvent cytotoxicity. Capping the vehicle at 0.1% ensures that observed cell death is strictly compound-mediated.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.

    • Causality: A 4-hour window provides sufficient time for the intracellular reduction of MTT without causing tetrazolium-induced toxicity, which can occur with prolonged exposure.

  • Solubilization and Reading: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Shake for 10 minutes, then read absorbance at 570 nm using a microplate reader.

    • Causality: Formazan crystals are insoluble in aqueous culture media. Complete solubilization in DMSO is mandatory to achieve uniform optical density readings.

Protocol B: Annexin V-FITC/PI Flow Cytometry

To confirm that the cytotoxicity observed in the MTT assay is due to apoptosis rather than non-specific necrosis, flow cytometry is employed[3]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Cell Harvesting: Post-treatment (48h), harvest cells using a strictly EDTA-free trypsin solution.

    • Causality: Annexin V binding to phosphatidylserine is a strictly calcium-dependent process. EDTA is a potent calcium chelator; its presence will strip Ca²⁺ from the buffer, resulting in false-negative Annexin V staining.

  • Washing and Resuspension: Wash the cell pellet twice with ice-cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Dual Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Causality: The 15-minute incubation allows the fluorophores to reach binding equilibrium. Performing this in the dark prevents the photobleaching of FITC and PI, preserving signal intensity for the flow cytometer.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 590 nm for PI).

High-Throughput Screening Workflow

The integration of these assays forms a robust pipeline for evaluating novel scaffolds.

Workflow Synthesis Compound Synthesis Screening Primary Screening (MTT Assay) Synthesis->Screening Selectivity Selectivity Profiling (Normal vs Cancer) Screening->Selectivity IC50 < 10 µM Mechanism Mechanistic Assays (Flow Cytometry) Selectivity->Mechanism High TI

High-throughput screening and validation workflow for novel oxadiazole derivatives.

Conclusion

The novel 2-chloro-5-ethyl-1,3,4-oxadiazole derivative presents a highly favorable in vitro pharmacological profile. By utilizing rigorous, self-validating MTT and Flow Cytometry protocols, we can definitively observe that this structural modification yields superior potency and selectivity compared to standard clinical references like 5-Fluorouracil. Future workflows should advance these lead compounds into in vivo xenograft models to assess pharmacokinetic stability and systemic toxicity.

References

  • Title: Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives Source: MDPI (Molecules Journal) URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-ethyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles of Disposal: A Cautious & Compliant Approach

The molecular structure of 2-Chloro-5-ethyl-1,3,4-oxadiazole contains two key features that dictate its handling and disposal protocols: the 1,3,4-oxadiazole ring and a chlorine substituent.

  • The Oxadiazole Core: The 1,3,4-oxadiazole ring system is a common scaffold in pharmacologically active molecules.[1][2][3] While the ring itself is relatively stable, substituted oxadiazoles must be treated with care. Analogous compounds are often classified as irritants to the skin, eyes, and respiratory system.[4]

  • The Chlorinated Substituent: The presence of chlorine classifies this compound as a halogenated organic. The disposal of such materials is strictly regulated to prevent the release of persistent organic pollutants. The United States Environmental Protection Agency (EPA) recommends incineration as the primary disposal method for many chlorinated compounds to ensure complete destruction.[5]

Therefore, the unwavering directive for the disposal of 2-Chloro-5-ethyl-1,3,4-oxadiazole and any associated contaminated materials is to manage it as hazardous waste through an approved and licensed disposal facility.[6][7][8] Under no circumstances should this chemical or its containers be disposed of in standard refuse or poured down the drain.[6][7]

Essential Personal Protective Equipment (PPE)

Before initiating any waste handling procedures, it is imperative to be outfitted with the correct PPE. The causality here is simple: preventing exposure via inhalation, ingestion, or dermal contact is the first line of defense. Based on the hazards of similar chlorinated and oxadiazole-based compounds, the following PPE is mandatory.[6][9][10]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, as related compounds can cause irritation, burns, or be toxic upon contact.[10]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of solutions or contact with solid particulates.
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of any dust or vapors.

Step-by-Step Waste Segregation and Containment Protocol

Proper disposal is a systematic process that begins at the moment waste is generated. Adherence to this protocol is critical for ensuring safety and regulatory compliance.

Step 1: Designate a Hazardous Waste Container

  • Action: Procure a chemically resistant, leak-proof container with a secure, tight-fitting lid. This container must be dedicated solely to 2-Chloro-5-ethyl-1,3,4-oxadiazole waste.[6][9]

  • Causality: Using a dedicated container prevents accidental mixing with incompatible waste streams (e.g., acids, bases, oxidizers), which could trigger a dangerous chemical reaction.

Step 2: Collect All Contaminated Materials

  • Action: Place all waste materials directly into the designated container. This includes:

    • Residual or surplus 2-Chloro-5-ethyl-1,3,4-oxadiazole.

    • Empty original containers.

    • Contaminated consumables such as weighing papers, pipette tips, and gloves.

    • Any absorbent material used to clean up minor spills.[11]

  • Causality: Even "empty" containers or lightly contaminated materials must be treated as hazardous waste, as residual amounts of the chemical will remain.

Step 3: Securely Label the Waste Container

  • Action: Immediately and clearly label the waste container. The label must be robust and legible, containing the following information:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "2-Chloro-5-ethyl-1,3,4-oxadiazole ".

    • Associated Hazards (by analogy): "Irritant," "Harmful if Swallowed," "Toxic in Contact with Skin."[10]

    • The date the first waste was added to the container (accumulation start date).

  • Causality: Proper labeling is a critical safety and regulatory requirement. It informs personnel of the container's contents and hazards and is essential for the waste disposal contractor to manage the waste stream correctly.

Step 4: Temporary On-Site Storage

  • Action: Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6][9][10] This area should be away from general laboratory traffic and incompatible materials.

  • Causality: Designated storage ensures the waste is contained safely, minimizes the risk of accidental spills or exposure, and streamlines the collection process for your institution's safety personnel.

Step 5: Arrange for Final Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste.[6][9] Follow their specific procedures to schedule a waste pickup.

  • Causality: Final disposal must be handled by a licensed and approved hazardous waste contractor. Your EHS department is the official liaison for these services, ensuring that the disposal process adheres to all local, state, and federal regulations.[12][13]

Disposal Workflow: A Visual Guide

The following diagram outlines the logical sequence of operations for the compliant disposal of 2-Chloro-5-ethyl-1,3,4-oxadiazole waste.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Waste Generation (e.g., residual chemical, contaminated gloves) B Segregation & Containment (Use dedicated, sealed container) A->B C Secure & Detailed Labeling ('Hazardous Waste', Chemical Name, Date) B->C D Temporary Storage (Designated, secure, ventilated area) C->D E Contact EHS Department (Schedule waste pickup) D->E F Professional Disposal (Transport to licensed facility for incineration) E->F

Caption: Disposal workflow for 2-Chloro-5-ethyl-1,3,4-oxadiazole.

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

  • Minor Spills: For small quantities of solid material, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[11][12][14] Clean the area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

References

  • Safe Disposal of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. Benchchem.
  • Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. Fisher Scientific.
  • SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
  • 915924-40-2 - Safety Data Sheet. Aaron Chemicals LLC.
  • Aldrich 698202 - SAFETY DATA SHEET. Sigma-Aldrich Inc.
  • SAFETY DATA SHEET - 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-. Thermo Fisher Scientific.
  • Safety Data Sheet - 3-bromo-5-ethyl-1,2,4-oxadiazole. ChemScene.
  • 1,3,4-Oxadiazole | C2H2N2O | CID 97428. PubChem, National Center for Biotechnology Information.
  • Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. Sigma-Aldrich.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC, National Center for Biotechnology Information.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. United States Environmental Protection Agency.

Sources

Personal protective equipment for handling 2-Chloro-5-ethyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an exercise in applied physical organic chemistry. When handling reactive building blocks like 2-Chloro-5-ethyl-1,3,4-oxadiazole (CAS: 1368394-17-5) [1], understanding why the compound is hazardous dictates how we protect ourselves.

This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal protocols required to handle this specific electrophile safely and effectively.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To design an effective safety protocol, we must first analyze the molecule's reactivity. The 1,3,4-oxadiazole ring is highly electron-deficient due to the inductive and electron-withdrawing effects of the two adjacent nitrogen atoms and the oxygen atom[2]. Because of this low electron cloud density, the carbon atoms at positions 2 and 5 are highly activated.

When a leaving group, such as a chlorine atom, is positioned at C2 (as in 2-chloro-5-ethyl-1,3,4-oxadiazole), the molecule becomes a potent electrophile. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) when exposed to nucleophiles[3].

Biological Implication: If this compound contacts unprotected skin or respiratory mucosa, the nucleophilic residues of biological proteins (e.g., the primary amines of lysine or the thiols of cysteine) will attack the C2 position, displacing the chloride ion. This covalent adduction can lead to severe irritation, chemical burns, and immunological sensitization. Furthermore, ambient moisture can slowly hydrolyze the compound, releasing corrosive hydrogen chloride (HCl) gas.

Reactivity A 2-Chloro-5-ethyl- 1,3,4-oxadiazole (Electrophile) B Biological Nucleophiles (Skin/Lungs: -NH2, -SH) A->B Unprotected Exposure D Deactivation Agent (1M NaOH or Amine) A->D Controlled Quenching C Covalent Adduct (Sensitization/Toxicity) B->C SNAr Reaction (Hazard) E Safe Hydrolyzed Product (Non-toxic Waste) D->E SNAr / Hydrolysis (Safe Disposal)

Pathway illustrating SNAr-mediated biological toxicity vs. controlled chemical deactivation.

Personal Protective Equipment (PPE) Matrix

Because 2-chloro-5-ethyl-1,3,4-oxadiazole is an SNAr-active electrophile, physical barriers must prevent any nucleophilic attack on biological tissue. Standard thin nitrile gloves provide basic splash protection but can be permeated by halogenated organics over time. PPE must be scaled according to the operational volume.

Operational ScaleEye ProtectionHand ProtectionBody ProtectionRespiratory / Engineering
Analytical (<100 mg) Safety goggles (ANSI Z87.1)Double-gloved Nitrile (min 4 mil thickness)Standard lab coat (100% cotton)Standard Fume Hood Draft
Preparative (>1 g) Safety goggles + Face shieldInner Nitrile + Outer Butyl Rubber glovesFlame-retardant lab coat + Chemical ApronFume Hood with sash lowered

Operational Workflows & Engineering Controls

Safety in the laboratory is a self-validating system. Every step in the handling process must isolate the electrophile from ambient moisture and human contact.

Step-by-Step Handling Methodology:

  • Environmental Verification: Ensure the fume hood face velocity is between 80–120 feet per minute (fpm). Do not handle this compound on an open bench due to its volatility and potential to release HCl upon hydrolysis.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon). This prevents ambient laboratory moisture from degrading the reagent and generating corrosive byproducts.

  • Transfer Protocol: Weigh the compound using an analytical balance enclosed in a draft shield. For liquid transfers (if the reagent is dissolved in a stock solution), use gas-tight syringes with Luer-lock fittings to prevent accidental aerosolization.

  • Reaction Execution: Introduce the 2-chloro-5-ethyl-1,3,4-oxadiazole to the reaction mixture slowly. SNAr reactions can be highly exothermic; maintain strict temperature control using an ice/water cooling bath if reacting the oxadiazole with strong nucleophiles (e.g., primary or secondary amines).

Workflow Start 1. Pre-Operation Verify Fume Hood Flow (>100 fpm) PPE 2. Don PPE Nitrile/Butyl Gloves, Goggles, Lab Coat Start->PPE Transfer 3. Weighing & Transfer Use analytical draft shield or closed system PPE->Transfer Reaction 4. Execute Reaction Maintain inert atmosphere (N2/Ar) Transfer->Reaction Quench 5. Quench Residuals Add 1M NaOH slowly to reaction vessel Reaction->Quench Dispose 6. Waste Disposal Collect as Halogenated Aqueous/Organic Waste Quench->Dispose

Step-by-step operational workflow for safe handling, reaction, and disposal of the oxadiazole.

Spill Response & Chemical Deactivation (Disposal)

Never dispose of active electrophiles directly into standard waste streams. Unquenched 2-chloro-5-ethyl-1,3,4-oxadiazole can react unpredictably with other waste components, generating heat or toxic gases. We must intentionally force the SNAr reaction in a controlled environment to deactivate the hazard prior to disposal.

Step-by-Step Deactivation & Spill Protocol:

  • Containment: If a spill occurs, isolate the area immediately. Do not use water directly on the neat chemical, as uncontrolled hydrolysis may rapidly release HCl gas.

  • Absorption: Cover the spill with an inert, dry absorbent (e.g., diatomaceous earth or sand).

  • Chemical Quenching (The SNAr Deactivation):

    • Transfer the absorbed material (or residual reagent in a reaction flask) to a dedicated quenching beaker inside the fume hood.

    • Suspend the material in a miscible, non-reactive solvent (e.g., Isopropanol or Tetrahydrofuran).

    • Slowly add an excess of a basic aqueous nucleophile, such as 1M Sodium Hydroxide (NaOH) or a 10% ethanolamine solution.

    • The Causality: The hydroxide or amine will outcompete biological nucleophiles, attacking the C2 position and displacing the chloride[3]. This converts the hazardous electrophile into a benign 2-hydroxy or 2-amino-1,3,4-oxadiazole derivative.

  • Validation & Disposal: Allow the quenching mixture to stir for 30–60 minutes. Use pH paper to verify the solution is neutral to slightly basic, confirming the neutralization of any generated HCl. Once fully quenched, transfer the mixture to the appropriate halogenated aqueous/organic waste container.

References

  • Product Class 8: 1,3,4-Oxadiazoles Thieme Connect URL:[Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.